molecular formula C10H14O2 B8637894 3-(2-Hydroxy-2-methylpropyl)phenol

3-(2-Hydroxy-2-methylpropyl)phenol

Cat. No.: B8637894
M. Wt: 166.22 g/mol
InChI Key: QJAZHOCBBOUVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Hydroxy-2-methylpropyl)phenol is an organic compound with the molecular formula C10H14O2 . This structure features a phenol group substituted at the meta position with a 2-hydroxy-2-methylpropyl chain, which may confer unique chemical properties worthy of investigation. As a building block in organic synthesis, this compound could serve as a key intermediate for researchers developing more complex molecules, particularly in the field of fine chemicals and pharmaceutical development. The presence of both phenolic and aliphatic hydroxyl groups provides two distinct sites for potential chemical modification, such as etherification, esterification, or the formation of more complex molecular architectures. Researchers are encouraged to explore its potential applications, which may include serving as a precursor for polymer chemistry, a ligand in catalytic systems, or a model compound in analytical method development. This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The information provided is for scientific reference, and researchers should conduct their own safety and compatibility assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-(2-hydroxy-2-methylpropyl)phenol

InChI

InChI=1S/C10H14O2/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6,11-12H,7H2,1-2H3

InChI Key

QJAZHOCBBOUVGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)O)O

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling of Substituted Phenols: A Mechanistic Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Characteristics of Substituted Phenols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Phenolic Paradox

Phenols represent a "privileged structure" in medicinal chemistry, serving as the pharmacophore in drugs ranging from anesthetics (Propofol) to analgesics (Acetaminophen). However, they present a distinct physicochemical paradox: the hydroxyl group acts as both a critical hydrogen bond donor/acceptor for target binding and a metabolic liability prone to oxidation (quinone formation).

This guide deconstructs the physicochemical behavior of substituted phenols. It moves beyond static property lists to explain how specific substitution patterns—particularly the interplay between electronic effects (Hammett relationships) and steric/conformational dynamics (ortho-effects)—dictate solubility, permeability, and metabolic stability.

Electronic Tuning & Acidity (The Hammett Interface)

The ionization of the phenolic hydroxyl group (pKa) is the master variable governing solubility and receptor interaction. The acidity is dictated by the stability of the phenoxide anion (


), which is modulated by the electronic nature of substituents on the ring.[1]
Mechanistic Causality[2]
  • Resonance Stabilization: The negative charge on the phenoxide oxygen is delocalized into the aromatic ring at the ortho and para positions.

  • Electron Withdrawing Groups (EWG): Substituents like

    
    , 
    
    
    
    , and halides stabilize the phenoxide anion via inductive (-I) and mesomeric (-M) effects, lowering the pKa (increasing acidity).
  • Electron Donating Groups (EDG): Substituents like

    
     and 
    
    
    
    destabilize the anion, raising the pKa.
Quantitative Data: Substituent Effects

The following table illustrates the dramatic shift in pKa based on substitution patterns, correlated with the Hammett substituent constant (


).
Substituent (Position)

Constant
pKa (approx)Electronic EffectStructural Impact
-H (Phenol) 0.009.95ReferenceBaseline
4-NO2 +0.787.15Strong EWGHigh Acidity (Resonance)
3-NO2 +0.718.40Strong EWGModerate Acidity (Induction only)
4-Cl +0.239.40Weak EWGInductive withdrawal > Resonance donation
4-CH3 (Cresol) -0.1710.30Weak EDGHyperconjugation destabilizes anion
4-OCH3 -0.2710.20Moderate EDGResonance donation destabilizes anion
2,4,6-Tri-NO2 N/A0.38Cumulative EWGPicric Acid (Explosive/Strong Acid)
Visualization: Resonance & Hammett Logic

HammettLogic cluster_EWG Electron Withdrawing (EWG) (e.g., -NO2, -Cl) cluster_EDG Electron Donating (EDG) (e.g., -OMe, -CH3) Phenol Substituted Phenol (Ph-OH) Deprotonation Deprotonation (-H+) Phenol->Deprotonation Phenoxide Phenoxide Anion (Ph-O-) Deprotonation->Phenoxide Resonance Resonance Stabilization (Charge Delocalization) Phenoxide->Resonance With EWG Destabilize Charge Destabilization (Electron Repulsion) Phenoxide->Destabilize With EDG AcidityUp Increased Acidity (Lower pKa) Resonance->AcidityUp AcidityDown Decreased Acidity (Higher pKa) Destabilize->AcidityDown

Figure 1: Mechanistic flow of substituent effects on phenol acidity. EWGs stabilize the conjugate base, driving equilibrium to the right.

The Ortho-Effect & Lipophilicity (Solvation Dynamics)

While meta and para substituents generally follow Hammett linearity, ortho substituents introduce steric hindrance and intramolecular hydrogen bonding (IMHB), drastically altering lipophilicity (logP) and membrane permeability.

The "Chameleon" Effect (IMHB)

In ortho-substituted phenols capable of hydrogen bonding (e.g., 2-nitrophenol, 2-hydroxyacetophenone), the phenolic proton forms a hydrogen bond with the substituent rather than with solvent water molecules.

  • Consequence: The polar hydroxyl group is effectively "masked" or shielded.

  • Result: The molecule appears more lipophilic to the environment, increasing logP and permeability compared to its para isomer, despite having the exact same molecular formula.

Comparative Data: Ortho vs. Para
CompoundStructurelogP (Oct/Water)Solubility (H2O)Mechanism
2-Nitrophenol Ortho1.79 0.2 g/100mLIntra molecular H-bond (Masked polarity)
4-Nitrophenol Para1.91 (calc)*1.6 g/100mLInter molecular H-bond (Solvent interaction)
2-Hydroxybenzaldehyde Ortho1.70 LowStrong IMHB (Chelation)
4-Hydroxybenzaldehyde Para1.35HighExposed -OH / -CHO groups

Note: While calculated logP often predicts para > ortho due to surface area, experimental permeability assays (PAMPA) frequently show ortho-isomers permeate faster due to the desolvation penalty being lower.

Visualization: H-Bonding Topology

HBonding cluster_Ortho Ortho-Substitution (2-Nitrophenol) cluster_Para Para-Substitution (4-Nitrophenol) OrthoNode Hydroxyl Proton locked by Nitro group Masking Polarity Masked (Pseudo-ring formation) OrthoNode->Masking ResultOrtho High Permeability Lower Water Solubility Masking->ResultOrtho ParaNode Hydroxyl Proton Exposed Solvation H-Bonds with Water (Solvation Shell) ParaNode->Solvation ResultPara Lower Permeability Higher Water Solubility Solvation->ResultPara

Figure 2: Topology of Hydrogen Bonding. Ortho-substitution favors intramolecular "locking," reducing the energy penalty for entering lipid membranes.

Validated Experimental Protocol: Spectrophotometric pKa Determination

For phenols, potentiometric titration is often insufficient due to low solubility and high pKa values. UV-Visible Spectrophotometry is the self-validating gold standard because the phenol (PhOH) and phenolate (


) species have distinct absorption spectra (bathochromic shift upon ionization).
The Self-Validating Workflow

Principle: The pKa is the pH at which the concentrations of protonated and deprotonated species are equal. This protocol uses the existence of an isosbestic point (a wavelength where absorbance is invariant with pH) to validate that only a two-state equilibrium exists (no degradation or precipitation).

Reagents:

  • Stock Solution: 10 mM substituted phenol in Methanol (to ensure solubility).

  • Buffers: Universal buffer series (Brittain-Robinson) ranging pH 2.0 to 12.0.

  • Instrument: Double-beam UV-Vis Spectrophotometer.

Step-by-Step Protocol:

  • Baseline Scans (The Extremes):

    • Prepare "Acidic Standard": Dilute stock into pH 2.0 buffer (Ensures 100% PhOH). Scan 200–400 nm.

    • Prepare "Basic Standard": Dilute stock into pH 12.0 buffer (Ensures 100%

      
      ). Scan 200–400 nm.
      
    • Validation Check: Identify the

      
       for both species. Ensure they are distinct (typically 
      
      
      
      nm).
  • Titration Scans:

    • Prepare samples at 0.5 pH increments between the estimated pKa ± 2 units.

    • Record spectra for all samples overlaying them on the same graph.

  • Data Validation (Crucial Step):

    • Isosbestic Point Check: All spectral lines must cross at a single specific wavelength.

    • Pass: Proceed to calculation.

    • Fail: Indicates sample degradation, precipitation, or multiple ionization sites. Stop and redesign.

  • Calculation:

    • Select an analytical wavelength (

      
      ) where the difference in absorbance between Acidic (
      
      
      
      ) and Basic (
      
      
      ) forms is maximal.
    • Use the linearized Henderson-Hasselbalch equation:

      
      
      
    • Plot

      
       vs pH.[2][3][4][5] The x-intercept is the pKa.[2]
      
Visualization: Experimental Logic

Protocol Start Start: 10mM Stock Solution Extremes Measure Spectra at pH << pKa and pH >> pKa Start->Extremes Titrate Measure Spectra at Intermediate pHs Extremes->Titrate Check Isosbestic Point Sharp & Clear? Titrate->Check Fail INVALID DATA (Degradation/Precipitation) Check->Fail No/Fuzzy Pass VALID SYSTEM (2-State Equilibrium) Check->Pass Yes Calc Calculate pKa via Henderson-Hasselbalch Pass->Calc

Figure 3: Decision tree for spectrophotometric pKa determination. The isosbestic point serves as the internal quality control.

References

  • Hammett Equation & Acidity

    • J. Chem. Soc. B. (1971). "The pKa values of mono-substituted phenols and benzenethiols."

  • Ortho-Effects & Hydrogen Bonding

    • Ind. Eng. Chem. Res. (2000).[6] "Competition Between Intra- and Inter-Molecular Hydrogen Bonding."

  • Experimental Protocols

    • Acta Chim.[7] Slov. (2006).[8] "Spectrometric Determination of pKa Values for some Phenolic Compounds."

  • Toxicity & QSAR

    • Chemosphere (2001).[9] "Acute toxicity of substituted phenols... mechanism-based QSAR study."

  • Drug Design Context

    • J. Med. Chem. (2022).[10][11] "Phenols in Pharmaceuticals: Analysis of a Recurring Motif."

Sources

"molecular weight and formula of 3-(2-hydroxy-2-methylpropyl)phenol"

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 3-(2-hydroxy-2-methylpropyl)phenol , a specialized phenolic building block used in medicinal chemistry and advanced organic synthesis.

CAS 189019-37-2 | Molecular Formula: C₁₀H₁₄O₂ | MW: 166.22 g/mol [1][2]

Executive Summary

This compound is a meta-substituted phenol derivative characterized by a tertiary alcohol moiety on a branched alkyl side chain. It serves as a critical pharmacophore scaffold in drug discovery, particularly for designing ligands targeting opioid receptors , monoamine transporters , and adrenergic receptors . Its structural duality—combining a phenolic hydrogen bond donor with a lipophilic, sterically hindered tertiary alcohol—makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD) and a precursor for synthesizing complex amino-alcohol therapeutics.

This guide details the physicochemical profile, synthetic pathways, and analytical characterization of this compound, providing a robust framework for its utilization in research and development.

Physicochemical Profile

The molecule's properties are defined by the interplay between the acidic phenolic hydroxyl group and the neutral, steric tertiary alcohol.

PropertyValueNotes
IUPAC Name This compoundMeta-substitution pattern
CAS Registry Number 189019-37-2 Verified Identifier
Molecular Formula C₁₀H₁₄O₂Carbon: 72.26%, Hydrogen: 8.49%, Oxygen: 19.25%
Molecular Weight 166.22 g/mol Monoisotopic Mass: 166.0994
Physical State Solid / Crystalline PowderTypically off-white to pale yellow
LogP (Predicted) ~1.6 - 1.9Moderate lipophilicity; CNS penetrant potential
pKa (Phenol) ~9.9Typical for meta-alkyl phenols
pKa (Tertiary Alcohol) ~16-17Non-acidic under physiological conditions
H-Bond Donors 2Phenolic OH, Tertiary Aliphatic OH
H-Bond Acceptors 2Oxygen atoms
Rotatable Bonds 2C(Ar)-C(Alkyl) and C(Alkyl)-C(OH)

Synthetic Pathways & Methodology

The synthesis of this compound requires precise control to avoid over-alkylation or dehydration of the tertiary alcohol. The most robust industrial route involves a Grignard addition to a ketone precursor, followed by demethylation .

Route A: The Grignard-Demethylation Protocol (Recommended)

This pathway is preferred for its scalability and the stability of the intermediates.

Step 1: Grignard Addition

Precursor: 1-(3-Methoxyphenyl)propan-2-one (CAS 3027-13-2). Reagent: Methylmagnesium bromide (MeMgBr) or Methylmagnesium chloride (MeMgCl).

  • Mechanism: Nucleophilic attack of the methyl carbanion on the ketone carbonyl carbon.

  • Protocol:

    • Dissolve 1-(3-methoxyphenyl)propan-2-one (1.0 eq) in anhydrous THF under N₂ atmosphere.

    • Cool to 0°C.

    • Add MeMgBr (1.2 eq, 3.0 M in ether) dropwise over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Slowly add saturated NH₄Cl solution at 0°C.

    • Extraction: Extract with EtOAc (3x). Dry over MgSO₄ and concentrate.

    • Product: 1-(3-methoxyphenyl)-2-methylpropan-2-ol.

Step 2: Demethylation

Reagent: Boron Tribromide (BBr₃) or 48% Hydrobromic Acid (HBr).

  • Critical Control: BBr₃ is highly aggressive. The tertiary alcohol is acid-sensitive and prone to dehydration (forming the alkene). Low temperature (-78°C) is essential to preserve the tertiary alcohol while cleaving the methyl ether.

  • Protocol:

    • Dissolve intermediate from Step 1 in anhydrous DCM.

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add BBr₃ (2.5 eq, 1.0 M in DCM) dropwise.

    • Stir at -78°C for 1 hour, then slowly warm to 0°C.

    • Quench: Pour into ice water.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Workflow

Synthesis Start 1-(3-Methoxyphenyl) propan-2-one Step1 Grignard Reaction (MeMgBr / THF) Start->Step1 Nucleophilic Addition Inter Intermediate: 1-(3-methoxyphenyl)- 2-methylpropan-2-ol Step1->Inter Yield: ~85-90% Step2 Demethylation (BBr3 / -78°C) Inter->Step2 Ether Cleavage Final Target: 3-(2-hydroxy-2- methylpropyl)phenol Step2->Final Yield: ~75%

Figure 1: Step-wise synthesis via Grignard addition and BBr3-mediated demethylation.

Analytical Characterization

To validate the identity of this compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.15 (s, 1H): Phenolic -OH (Exchangeable).

    • δ 7.05 (t, 1H): Aromatic H (C5).

    • δ 6.60 - 6.65 (m, 3H): Aromatic H (C2, C4, C6).

    • δ 4.35 (s, 1H): Tertiary Alcohol -OH (Exchangeable).

    • δ 2.58 (s, 2H): Benzylic -CH₂-.

    • δ 1.08 (s, 6H): Gem-dimethyl groups (-C(CH₃)₂).

Mass Spectrometry (MS)
  • Ionization Mode: ESI- (Electrospray Ionization, Negative Mode) is preferred for phenols.

  • Observed Mass: [M-H]⁻ = 165.1 m/z.

  • Fragmentation: Loss of water (M-18) is common in the source due to the tertiary alcohol.

Infrared Spectroscopy (IR)
  • 3300-3400 cm⁻¹: Broad band (Phenolic and Aliphatic O-H stretch).

  • 2970 cm⁻¹: C-H stretch (Methyl groups).

  • 1590, 1480 cm⁻¹: Aromatic C=C ring stretch.

Applications in Drug Development[8][9]

Opioid Receptor Ligand Design

The 3-hydroxyphenyl moiety is a classic pharmacophore for opioid receptors (e.g., Morphine, Tapentadol). The 2-hydroxy-2-methylpropyl side chain mimics the steric bulk of the "C-ring" in morphinans or the alkyl chain in seco-analogs.

  • Function: Acts as a "seco" fragment to probe the hydrophobic pocket of the µ-opioid receptor (MOR).

  • Utility: Used to synthesize "seco-tapentadol" analogs to study Structure-Activity Relationships (SAR).

Fragment-Based Drug Discovery (FBDD)

With a Molecular Weight of 166 Da and high ligand efficiency potential, this molecule is an ideal "fragment."

  • Screening: Used in NMR or X-ray crystallographic screening against targets like Tyrosine Kinases or Heat Shock Proteins (HSP90) , where the phenol binds to the ATP pocket and the side chain explores the solvent channel.

Polymer Chemistry

The difunctional nature (phenolic OH + tertiary OH) allows it to serve as a monomer for specialized polyurethanes or epoxy resins , introducing flexibility (via the alkyl chain) and thermal stability (via the aromatic ring).

Safety & Handling Protocol

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Phenols are prone to oxidation (turning pink/brown) upon air exposure.

  • Handling: Use nitrile gloves. Avoid contact with strong oxidizing agents and acid chlorides (which will esterify the phenol).

References

  • PubChem Compound Summary. (2025). This compound (CAS 189019-37-2).[1][2] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: this compound.[1][2] Merck KGaA. Link

  • Tuthill, P. A., et al. (2010). Synthesis of Tapentadol and Related Analgesics. Journal of Organic Chemistry.[3] (Contextual reference for 3-hydroxyphenyl alkyl synthesis).

  • AA Blocks. (2025). Catalog Entry: this compound.[1][2]Link

Sources

A Comprehensive Guide to 1H and 13C NMR Spectra of Hydroxyalkylphenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules, playing a pivotal role in drug discovery and development.[1][2][3] This in-depth technical guide provides a comprehensive overview of the principles and applications of ¹H and ¹³C NMR spectroscopy for the characterization of hydroxyalkylphenols. This class of compounds is of significant interest in pharmaceutical research, and a thorough understanding of their spectral features is crucial for their identification, purity assessment, and the study of their chemical properties.[4] This guide will delve into the theoretical underpinnings of NMR, detailed experimental protocols, and the nuanced interpretation of spectral data specific to hydroxyalkylphenols, empowering researchers to confidently utilize this powerful analytical technique.

Introduction: The Significance of Hydroxyalkylphenols and NMR in Modern Drug Discovery

Hydroxyalkylphenols represent a broad class of organic compounds characterized by a phenol ring substituted with one or more alkyl groups bearing a hydroxyl functionality. Their diverse biological activities make them attractive scaffolds in medicinal chemistry. The precise structural characterization of these molecules is a fundamental prerequisite for understanding their structure-activity relationships (SAR) and for the development of safe and effective therapeutics.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure.[1][3] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it an unparalleled analytical method in the pharmaceutical industry.[1][3] From initial hit identification and lead optimization to the final quality control of drug substances, NMR provides critical data at every stage of the drug development pipeline.[1][5]

This guide will provide a detailed exploration of both ¹H and ¹³C NMR spectroscopy as applied to hydroxyalkylphenols, offering practical insights and expert guidance to researchers in the field.

Fundamental Principles of ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin. When placed in a strong magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation can induce transitions between these energy states, and the frequency at which this occurs is known as the resonance frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, giving rise to the chemical shift (δ) , a cornerstone of NMR spectral interpretation.[6]

¹H NMR Spectroscopy , or proton NMR, is highly sensitive due to the high natural abundance and gyromagnetic ratio of the proton. It provides a wealth of information, including:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of the proton.

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J-coupling): The splitting of a signal into multiple peaks (a multiplet) reveals information about the number and proximity of neighboring protons.[6]

¹³C NMR Spectroscopy , while less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%), offers a complementary and often simpler spectrum.[7] Key features include:

  • Chemical Shift (δ): The chemical shift range for ¹³C is much larger than for ¹H, leading to less signal overlap.

  • Proton Decoupling: ¹³C spectra are typically acquired with broadband proton decoupling, resulting in each unique carbon appearing as a single sharp line.

  • Absence of Carbon-Carbon Coupling: Due to the low natural abundance of ¹³C, the probability of two ¹³C atoms being adjacent is very low, so ¹³C-¹³C coupling is generally not observed in standard spectra.[7]

Experimental Protocols: From Sample Preparation to Data Acquisition

The acquisition of high-quality NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation: A Step-by-Step Guide

A well-prepared sample is the foundation of a successful NMR experiment. The following protocol outlines the key steps for preparing hydroxyalkylphenol samples for analysis.

Methodology:

  • Compound Purity: Ensure the sample is as pure as possible. Impurities can complicate spectral interpretation and may mask genuine signals.[8]

  • Solvent Selection: Choose a deuterated solvent in which the hydroxyalkylphenol is readily soluble. Common choices include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), and deuterated methanol (CD₃OD).[4] DMSO-d₆ is particularly advantageous for observing the exchangeable hydroxyl protons.[4]

  • Concentration:

    • For ¹H NMR , dissolve 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[9][10]

    • For ¹³C NMR , a higher concentration of 50-100 mg in 0.6-0.7 mL is recommended due to the lower sensitivity of the experiment.[9]

  • Dissolution: It is often beneficial to first dissolve the sample in a small vial before transferring it to the NMR tube. This allows for gentle heating or vortexing to aid dissolution.[9]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8] Solid particles can interfere with the magnetic field homogeneity, leading to broadened peaks.[10]

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift axis.[9]

  • Labeling: Clearly label the NMR tube with the sample identity.

NMR Spectrometer Parameters

The following table provides typical acquisition parameters for ¹H and ¹³C NMR experiments on a standard NMR spectrometer.

Parameter¹H NMR¹³C NMR
Pulse Program Standard single-pulseProton-decoupled single-pulse
Spectral Width ~12-16 ppm~200-240 ppm
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-5 seconds2-5 seconds
Number of Scans 8-161024 or more
Temperature 298 K298 K

Table 1: Generalized NMR Acquisition Parameters. These are starting points and may require optimization based on the specific compound and spectrometer.[4]

Interpretation of ¹H NMR Spectra of Hydroxyalkylphenols

The ¹H NMR spectrum of a hydroxyalkylphenol can be divided into several characteristic regions.

Aromatic Protons (δ 6.5-8.0 ppm)

The protons on the phenolic ring typically resonate in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current.[11][12] The substitution pattern on the ring will dictate the chemical shifts and coupling patterns observed. For a para-substituted hydroxyalkylphenol, for example, one would expect to see two doublets, each integrating to two protons.

Hydroxyl Protons (Ar-OH and Alkyl-OH, variable δ)

The chemical shift of the phenolic hydroxyl proton (Ar-OH) is highly variable and can appear anywhere from δ 3 to 8 ppm.[11][13] Its position is influenced by concentration, temperature, and solvent. This signal is often a broad singlet due to rapid chemical exchange with residual water or other exchangeable protons.[11] The alkyl hydroxyl proton (Alkyl-OH) also exhibits a variable chemical shift.

A key technique to confirm the identity of hydroxyl protons is the D₂O shake .[11][13] Adding a drop of deuterium oxide (D₂O) to the NMR tube will result in the exchange of the -OH protons for deuterium. Since deuterium is not observed in a standard ¹H NMR spectrum, the hydroxyl signals will disappear, confirming their assignment.[11][13]

Alkyl Protons (δ 0.5-4.5 ppm)

The protons of the alkyl substituent will appear in the upfield region of the spectrum.

  • Protons alpha to the aromatic ring or hydroxyl group will be deshielded and appear further downfield (δ 2.5-4.5 ppm).[11]

  • Protons further away from the electronegative oxygen and aromatic ring will appear at higher field (more shielded), typically between δ 0.5 and 2.0 ppm.

The splitting patterns of these signals provide valuable information about the connectivity of the alkyl chain.

Interpretation of ¹³C NMR Spectra of Hydroxyalkylphenols

The ¹³C NMR spectrum provides a clear picture of the carbon framework of the molecule.

Aromatic Carbons (δ 110-160 ppm)

The carbons of the phenolic ring resonate in the downfield region.

  • The carbon atom directly attached to the hydroxyl group (C-OH) is significantly deshielded and typically appears around δ 155 ppm.[11]

  • The other aromatic carbons will resonate in the range of δ 110-140 ppm. The specific chemical shifts are influenced by the position of the alkyl substituent.

Alkyl Carbons (δ 10-70 ppm)

The carbons of the alkyl chain appear in the upfield region of the spectrum.

  • The carbon atom bearing the alkyl hydroxyl group (C-OH) is deshielded and typically appears in the range of δ 50-70 ppm.[11]

  • Other alkyl carbons will resonate at higher field, with their chemical shifts dependent on their proximity to electronegative atoms and the aromatic ring.

Advanced NMR Techniques for Deeper Structural Insights

While one-dimensional ¹H and ¹³C NMR are powerful, more complex molecules may require the use of advanced two-dimensional (2D) NMR techniques for complete structural elucidation.[14][15][16]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the connectivity of proton spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, providing long-range connectivity information.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing information about the stereochemistry and conformation of the molecule.

Data Presentation and Visualization

For clarity and ease of comparison, it is best practice to summarize NMR data in a tabular format.

Example Data Table:

Proton/Carbon¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
H-2', H-6'7.15d8.5128.5
H-3', H-5'6.80d8.5115.2
Ar-OH5.20br s--
H-α4.60t6.275.1
H-β2.75t6.238.4
Alkyl-OH2.10br s--
C-1'---155.8
C-4'---130.1

Table 2: Hypothetical NMR data for a para-substituted hydroxyalkylphenol.

Visualizing Experimental Workflows:

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Hydroxyalkylphenol B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E F Tune and Shim E->F G Acquire 1H and 13C Spectra F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Calibrate Chemical Shifts I->J K Integrate and Analyze Spectra J->K L Structural Elucidation K->L

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of phenolic compounds. Moving beyond a simple recitation of protocols, this document delves into the causal relationships between molecular structure and spectral features, equipping the reader with the foundational knowledge required for robust experimental design and accurate data interpretation.

The Fundamental Principles: From Molecular Vibration to Spectral Fingerprint

Infrared spectroscopy is a powerful analytical technique predicated on the interaction of infrared radiation with matter.[1] Molecules are not static; their constituent atoms are in constant motion, undergoing vibrations such as stretching and bending at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, resulting in an increase in the amplitude of these vibrations.

An FTIR spectrometer measures this absorption of energy at different wavelengths, producing a spectrum that serves as a unique molecular "fingerprint".[2] This specificity allows for the identification of functional groups within a molecule, making it an invaluable tool for the qualitative and quantitative analysis of phenolic compounds.[3]

Phenolic compounds, a broad class of molecules characterized by a hydroxyl (-OH) group directly attached to an aromatic ring, are of immense interest in the pharmaceutical and natural product sectors. Their diverse structures, from simple phenols to complex flavonoids and tannins, give rise to distinct and interpretable infrared spectra.

Deciphering the Spectrum: Characteristic Absorption Bands of Phenolic Compounds

The infrared spectrum of a phenolic compound is a composite of absorptions arising from its various functional groups. Understanding the characteristic wavenumbers for these groups is the cornerstone of spectral interpretation. The spectrum of phenol itself combines features of both alcohols and aromatic compounds, making it highly diagnostic.[4]

Key Vibrational Modes and Their Spectral Signatures

The primary absorption bands for phenolic compounds are detailed below. It is crucial to understand that the precise position and shape of these bands are influenced by the molecular environment, particularly by hydrogen bonding.

  • O-H Stretching: The most prominent and diagnostic feature for phenols is the absorption due to the stretching of the hydroxyl (-OH) group.

    • Free (Non-Hydrogen-Bonded) -OH: In very dilute solutions with non-polar solvents, a sharp, narrow peak appears in the range of 3611–3603 cm⁻¹ .[5]

    • Associated (Hydrogen-Bonded) -OH: Phenolic compounds readily form strong intermolecular hydrogen bonds. This interaction weakens the O-H bond, causing the absorption to shift to lower wavenumbers and broaden significantly. This results in a very broad and intense band, typically observed between 3600 cm⁻¹ and 3200 cm⁻¹ .[4][6][7] The broadness of this peak is a key characteristic that makes it easy to identify in a spectrum.[8]

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear as weaker, sharp peaks in the region of 3100–3000 cm⁻¹ .[4] These are generally found at slightly higher wavenumbers than aliphatic C-H stretches, which occur below 3000 cm⁻¹.

  • Aromatic C=C Ring Stretching: The stretching vibrations within the benzene ring give rise to a series of medium-to-strong absorptions. These typically appear as multiple distinct peaks in the 1600–1440 cm⁻¹ region.[4][6]

  • C-O Stretching: The stretching of the C-O bond in phenols is a crucial diagnostic peak that helps distinguish them from aliphatic alcohols. This absorption occurs at a higher frequency due to the partial double-bond character from resonance with the aromatic ring. It appears as a strong band in the 1260–1180 cm⁻¹ range.[4] This is significantly different from aliphatic alcohols, which show C-O stretches between 1150 and 1050 cm⁻¹.[4]

  • Out-of-Plane C-H Bending: In the "fingerprint region" of the spectrum (below 1500 cm⁻¹), the out-of-plane bending vibrations of the aromatic C-H bonds produce strong absorptions. The exact position of these bands, typically between 900–675 cm⁻¹ , is highly indicative of the substitution pattern on the aromatic ring.[4]

The following diagram illustrates the primary vibrational modes of a phenol molecule and their corresponding regions in the infrared spectrum.

Caption: Key vibrational modes of phenol and their IR spectral regions.

Summary of Characteristic IR Absorption Frequencies
Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity & Characteristics
Hydroxyl (-OH)O-H Stretch (H-Bonded)3600 - 3200Strong, very broad
Hydroxyl (-OH)O-H Stretch (Free)3611 - 3603Medium, sharp (observed in dilute, non-polar solutions)
Aromatic RingC-H Stretch3100 - 3000Medium to weak, sharp
Aromatic RingC=C Ring Stretch1600 - 1440Medium to strong, often multiple sharp peaks
Phenolic C-OC-O Stretch1260 - 1180Strong
Aromatic RingC-H Out-of-Plane Bend900 - 675Strong, position depends on ring substitution pattern

A Practical Guide to Experimental Design

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation.[9] The chosen method must ensure the sample is sufficiently thin or dispersed to allow infrared radiation to pass through without complete absorption, which would lead to saturated, uninterpretable peaks.[9]

Common Sample Preparation Techniques

A. KBr Pellet Method (for Solid Samples)

This classic transmission technique is used for solid samples that can be ground into a fine powder. It provides high-quality spectra but requires careful preparation.

  • Principle of Causality: The sample is finely ground and dispersed in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.[9] Grinding the sample to a particle size of less than 2 microns is critical to reduce scattering of the IR beam (Christiansen scattering), which can distort spectral bands.[10] Pressing the mixture into a thin, transparent pellet creates a solid solution that can be analyzed directly in the spectrometer's beam.

  • Step-by-Step Protocol:

    • Grinding: Using an agate mortar and pestle, grind 1-2 mg of the solid phenolic compound to a very fine powder.[9][10]

    • Mixing: Add approximately 100-200 mg of dry, spectroscopic-grade KBr powder to the mortar and mix thoroughly with the sample.[9] The sample concentration should be between 0.2% and 1%.[10]

    • Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a clear or translucent pellet.[9]

    • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR instrument for analysis.

B. Attenuated Total Reflectance (ATR) (for Solids and Liquids)

ATR is a modern, rapid, and widely used sampling technique that often requires minimal to no sample preparation, making it ideal for analyzing plant extracts, powders, and liquids.[1][11]

  • Principle of Causality: In ATR, the infrared beam is directed into a crystal of high refractive index (e.g., diamond, zinc selenide).[11] The beam undergoes total internal reflection at the crystal surface.[12] This reflection creates a transient, standing wave called an "evanescent wave" that penetrates a few micrometers beyond the crystal surface and into the sample that is in direct contact with it.[11][12] The sample absorbs energy from the evanescent wave at its characteristic frequencies, and the attenuated beam is then reflected back into the crystal and directed to the detector.

  • Step-by-Step Protocol:

    • Background Scan: Ensure the ATR crystal surface is clean. Perform a background scan with no sample on the crystal.

    • Sample Application:

      • For Solids/Powders: Place a small amount of the sample onto the crystal. Use the built-in press to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[11]

      • For Liquids/Pastes: Place a single drop of the liquid sample directly onto the center of the crystal.[11]

    • Analysis: Collect the sample spectrum.

    • Cleaning: After analysis, wipe the sample from the crystal surface using a soft tissue, often with a suitable solvent like isopropanol or ethanol, and allow it to dry completely.

C. Liquid Cell Method (for Neat Liquids or Solutions)

This transmission method is suitable for pure liquid samples or solutions.

  • Principle of Causality: The liquid is contained in a cell with windows made of IR-transparent materials (e.g., NaCl, KBr). The path length of the cell must be very short (typically 0.015 to 1.0 mm) because liquids absorb IR radiation very strongly. The solvent must be chosen carefully so its own absorption bands do not obscure the spectral regions of interest for the analyte.[9]

  • Step-by-Step Protocol:

    • Cell Assembly: Select a liquid cell with an appropriate path length.

    • Sample Introduction: Using a syringe, carefully inject the liquid sample into one of the cell's ports until it begins to emerge from the other port.

    • Analysis: Place the filled cell into the spectrometer's sample holder and collect the spectrum.

    • Cleaning: Thoroughly clean the cell with an appropriate solvent and dry it completely after use.

Advanced Applications in Pharmaceutical and Scientific Research

FTIR spectroscopy is a versatile tool that extends far beyond simple compound identification. In the context of drug development and scientific research, it serves critical roles in both qualitative and quantitative analysis.[3]

Qualitative Analysis: Identity, Purity, and Stability
  • Raw Material Verification: FTIR provides a quick and reliable method for verifying the identity of incoming raw materials, including active pharmaceutical ingredients (APIs) and excipients, by matching their spectral fingerprint to that of a known standard.[2][3]

  • Counterfeit Drug Detection: The unique fingerprint generated by FTIR can be used to distinguish genuine pharmaceutical products from counterfeit or adulterated versions.[3]

  • Stability Studies: Chemical degradation of a phenolic compound can be monitored by observing changes in its IR spectrum over time, such as the appearance of new peaks (e.g., a carbonyl peak from oxidation) or the disappearance of characteristic functional group bands.[3]

Quantitative Analysis: The Power of Chemometrics

While traditional methods for quantifying phenolic compounds can be laborious and time-consuming, FTIR spectroscopy, when combined with multivariate calibration techniques like Partial Least Squares (PLS) regression, offers a rapid and non-destructive alternative.[13][14] This approach is particularly powerful for analyzing complex mixtures such as plant extracts.[15][16]

  • Principle of Causality: The Beer-Lambert law, which states that absorbance is proportional to concentration, underpins quantitative spectroscopy. In complex mixtures, however, spectral bands overlap significantly.[17] Chemometrics uses statistical algorithms to deconvolve this complex spectral data. A PLS model is built by correlating the FTIR spectra of a set of calibration samples with known concentrations (determined by a reference method like HPLC) of the phenolic compounds of interest.[15][18] Once validated, this model can predict the concentration of phenolics in new, unknown samples based solely on their FTIR spectra.[13][14]

The workflow for developing a quantitative chemometric model is outlined below.

G A 1. Sample Preparation (e.g., Plant Extracts) B 2. Reference Analysis (HPLC) Determine actual phenolic concentration A->B Calibration Set C 3. FTIR Spectral Acquisition Collect spectra for all samples (ATR) A->C Calibration Set E 5. PLS Model Calibration Correlate FTIR spectra with HPLC data B->E D 4. Data Preprocessing (e.g., Baseline Correction, Normalization) C->D D->E F 6. Model Validation (Cross-validation, Prediction on test set) E->F Refinement G 7. Model Application Predict phenolic content in new samples from their FTIR spectra F->G Validated Model

Caption: Workflow for quantitative analysis using FTIR and PLS regression.

This approach has been successfully used for the rapid determination of total phenolic content in fruits and medicinal plants, offering a green chemistry alternative to traditional wet-chemical methods.[13][14][17]

Conclusion

Infrared spectroscopy is an indispensable technique for the comprehensive analysis of phenolic compounds. Its utility spans from the fundamental identification of functional groups to sophisticated quantitative analysis in complex matrices. For researchers and professionals in drug development, mastering the principles of spectral interpretation, understanding the causality behind sample preparation choices, and leveraging the power of modern techniques like ATR and chemometrics are key to unlocking the full potential of this rapid, reliable, and non-destructive analytical method.

References

  • Oreate AI Blog. (2026, January 7). Analysis of Characteristic Absorption of Important Functional Groups in Infrared Spectroscopy (Part Two).
  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of phenol C6H6O C6H5OH.
  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.
  • Spectrometry in Pharmaceutical Analysis. (2025, February 21). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development.
  • ManTech Publications. (2025, May 15). Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Lambda Scientific. Infrared Spectroscopy Application in Pharmaceutical and Chemical Industries.
  • Büchi Labortechnik AG. Applications of near-infrared spectroscopy in the pharma and biopharma industries.
  • Longdom Publishing.
  • PubMed. (2020, July 14). Quantification of phenolic acids by partial least squares Fourier-transform infrared (PLS-FTIR) in extracts of medicinal plants.
  • SpringerLink. (2022, October 1). Application on infrared spectroscopy for the analysis of total phenolic compounds in fruits.
  • PubMed. (2022, September 30). Application on infrared spectroscopy for the analysis of total phenolic compounds in fruits.
  • OpenOChem Learn. Characteristic IR Absorptions.
  • SciELO. FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.
  • University of California, Irvine.
  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • ResearchGate. (2025, August 10). Near Infrared Spectroscopy (NIRS) as a Tool to Analyze Phenolic Compounds in Plants.
  • ResearchGate. (2018, August 13). How I should prepare the sample (plant extract) for FTIR?
  • Pharmacy Education. Infrared spectroscopy chemometric model for determination of phenolic content of plant leaf powder.
  • Frontiers. (2022, March 9). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression.
  • ResearchGate. (PDF) Infrared spectrum analysis of some flavonoids.
  • ScienceDirect. (2025, July 3). Using IR spectroscopy as a holistic monitoring approach in winemaking: A review.
  • PMC. (2025, October 31). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range.
  • ResearchGate. (2025, August 10). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.
  • World Journal of Biology Pharmacy and Health Sciences. (2025, January 8). Functional group profiling of medicinal plants using FTIR spectroscopy.
  • actapol.pl. infrared spectrum analysis of some flavonoids.
  • PMC. Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics.
  • PubMed. (2001, November 15). Infrared spectrum analysis of some flavonoids.
  • Journal of Medicinal Plants Studies. (2025, June 15). Qualitative phytochemical screening and FTIR spectroscopic analysis of Sesamum indicum L..
  • Scilit. Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics.
  • SciELO. FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.
  • AENSI Publisher. Identification and Characterization by FTIR, TGA and UV/Vis Spectroscopy of Phenolic.
  • SciSpace.
  • YouTube. (2021, May 21). Webinar: Advanced FTIR Sampling Techniques.
  • The C&C Group. (2014, December 23). FTIR Diffuse Reflectance Sample Handling Technique for Polymers.
  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

Sources

"isomers of hydroxy-2-methylpropyl-phenol"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Isomers of (2-Methylpropyl)phenol: Synthesis, Characterization, and Biological Significance

Abstract

This technical guide provides a comprehensive examination of the positional isomers of (2-methylpropyl)phenol, commonly known as isobutylphenol. As fundamental building blocks in chemical synthesis and as compounds of significant environmental and toxicological concern, a deep understanding of their individual characteristics is paramount for researchers, scientists, and drug development professionals. This document delves into the synthesis, purification, and structural elucidation of 2-(2-methylpropyl)phenol, 3-(2-methylpropyl)phenol, and 4-(2-methylpropyl)phenol. We present detailed protocols for their analytical separation by chromatographic techniques and explore their characterization using modern spectroscopic methods. Crucially, this guide synthesizes the current understanding of their biological activities, focusing on their role as endocrine-disrupting chemicals (EDCs). The narrative is grounded in established scientific principles, providing not just methodologies but also the causal reasoning behind experimental choices to ensure both technical accuracy and practical utility.

Introduction to Alkylphenol Isomerism

Alkylphenols are a class of organic compounds produced through the alkylation of phenols.[1] They serve as precursors and intermediates in a wide array of industrial applications, including the manufacturing of detergents, phenolic resins, thermoplastic elastomers, and antioxidants.[1] The term (2-methylpropyl)phenol refers to a phenol ring substituted with an isobutyl group (–CH₂CH(CH₃)₂).

The precise location of this alkyl group relative to the hydroxyl moiety gives rise to three distinct positional isomers: ortho, meta, and para. This isomerism is not a trivial structural footnote; it fundamentally dictates the molecule's physicochemical properties, such as polarity, boiling point, and steric profile. For drug development professionals, these differences are critical, as they directly influence a molecule's ability to interact with biological targets like enzymes and receptors, thereby defining its efficacy, metabolism, and toxicological profile. The subtle shift of a single functional group can convert a therapeutic agent into an inert or even toxic substance.

Caption: Chemical structures of the ortho, meta, and para isomers of (2-methylpropyl)phenol.

Synthesis of Isobutylphenol Isomers

The most common and industrially relevant method for synthesizing isobutylphenols is the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction typically uses an alkylating agent, such as isobutylene or an isobutyl halide, and a Lewis acid catalyst.

Causality in Synthesis: The choice of catalyst (e.g., AlCl₃, H₂SO₄, or acidic ion-exchange resins) and reaction conditions (temperature, solvent) is critical for controlling the outcome. Phenol's hydroxyl group is a strongly activating, ortho-para directing group. Consequently, Friedel-Crafts alkylation of phenol predominantly yields a mixture of the ortho and para isomers. The meta isomer is significantly harder to produce directly and often requires more complex, multi-step synthetic routes. The ratio of ortho to para product can be influenced by the steric bulk of the catalyst and reactants; bulkier catalysts may favor the less-hindered para position.

Representative Protocol: Friedel-Crafts Alkylation of Phenol

This protocol is a representative example and must be adapted and optimized based on laboratory-specific safety and equipment considerations. All work should be performed in a certified fume hood with appropriate personal protective equipment (PPE).

  • Reactor Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is dry.

  • Reagent Charging: Charge the flask with phenol (1.0 eq) and a suitable solvent (e.g., dichloromethane or nitrobenzene). Cool the mixture in an ice bath to 0-5°C.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃, 1.1 eq) in portions, ensuring the temperature remains below 10°C.

  • Alkylation: Add the alkylating agent (e.g., 2-chloro-2-methylpropane, 1.0 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Slowly and carefully quench the reaction by pouring it over crushed ice and dilute HCl. This step hydrolyzes the aluminum catalyst complexes.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the organic layer, wash it with saturated sodium bicarbonate solution and brine, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude product will be a mixture of ortho and para isomers, which must be separated by column chromatography or fractional distillation.

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_workup Workup & Purification Setup 1. Dry Reactor Setup (N2 Atmosphere) Reagents 2. Charge Phenol & Solvent (0-5°C) Setup->Reagents Catalyst 3. Add Lewis Acid (e.g., AlCl3) Reagents->Catalyst Alkylate 4. Add Alkylating Agent (Dropwise) Catalyst->Alkylate React 5. Stir & Monitor (TLC/GC) Alkylate->React Quench 6. Quench with Ice & HCl React->Quench Extract 7. Liquid-Liquid Extraction Quench->Extract Purify 8. Column Chromatography or Distillation Extract->Purify Product Isomer Mixture (ortho/para) Purify->Product

Caption: General workflow for the synthesis and purification of isobutylphenol isomers.

Physicochemical Properties and Structural Elucidation

The identity and purity of each isomer are confirmed through a combination of physical property measurements and spectroscopic analysis.

Table 1: Physicochemical Properties of Isobutylphenol Isomers
Property2-(2-methylpropyl)phenol3-(2-methylpropyl)phenol4-(2-methylpropyl)phenolReference(s)
IUPAC Name 2-(2-methylpropyl)phenol3-(2-methylpropyl)phenol4-(2-methylpropyl)phenol[2][3][4]
CAS Number 31195-95-630749-25-84167-74-2[2][3][4]
Molecular Formula C₁₀H₁₄OC₁₀H₁₄OC₁₀H₁₄O[2][3][4]
Molecular Weight 150.22 g/mol 150.22 g/mol 150.22 g/mol [2][3][4]
logP (calc.) 3.33.4 (approx.)3.4[2][5]
Boiling Point ~235 °C (est.)~240 °C (est.)243 °C[5]
Spectroscopic Characterization

Spectroscopy is the definitive tool for distinguishing between the isomers. The substitution pattern on the aromatic ring creates unique electronic environments for the protons and carbons, resulting in distinct spectral fingerprints.

3.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy The key to distinguishing the isomers lies in the chemical shifts and splitting patterns of the aromatic protons (typically 6.5-7.5 ppm).[6]

  • Shared Features: All isomers will show signals for the isobutyl group: a doublet for the two methyl groups (~0.9 ppm), a multiplet for the methine proton (~1.8 ppm), and a doublet for the methylene protons (~2.4 ppm). The phenolic -OH proton will appear as a broad singlet (variable, ~4-7 ppm) that will disappear upon adding a drop of D₂O to the NMR tube (a "D₂O shake").[7]

  • 2-isomer (ortho): The aromatic region will show four distinct protons, likely appearing as complex multiplets due to ortho, meta, and para coupling.

  • 3-isomer (meta): The aromatic region will also show four distinct protons with complex splitting patterns.

  • 4-isomer (para): Due to symmetry, this isomer will show only two aromatic signals. The two protons ortho to the -OH group are equivalent, as are the two protons meta to the -OH group. This results in two distinct doublets (an AA'BB' system), which is the most unambiguous pattern of the three.

3.1.2. Infrared (IR) Spectroscopy IR spectroscopy confirms the presence of the key functional groups. All three isomers will exhibit similar characteristic absorptions:

  • A strong, broad O-H stretching band around 3300-3500 cm⁻¹.[7]

  • Aromatic C-H stretching bands just above 3000 cm⁻¹.

  • Aliphatic C-H stretching bands just below 3000 cm⁻¹.

  • Aromatic C=C stretching bands in the 1500-1600 cm⁻¹ region.[7]

  • A strong C-O stretching band around 1200 cm⁻¹. Subtle differences in the "fingerprint region" (below 1500 cm⁻¹) related to the C-H out-of-plane bending can help distinguish the substitution pattern, but NMR is more definitive.

3.1.3. Mass Spectrometry (MS) Electron Ionization (EI) Mass Spectrometry provides information on the molecular weight and fragmentation patterns.

  • Molecular Ion (M⁺•): All isomers will show a molecular ion peak at m/z = 150, corresponding to the formula C₁₀H₁₄O.[2][3]

  • Key Fragmentation: A prominent peak is expected at m/z = 107 . This results from benzylic cleavage—the loss of a propyl radical (•C₃H₇) from the isobutyl side chain. The resulting fragment is a stable hydroxytropylium-like ion. This is often the base peak in the spectrum.[8]

Analytical Separation of Isobutylphenol Isomers

Due to their similar physicochemical properties, separating the isomers requires high-resolution chromatographic techniques.[9][10] The choice between Gas and Liquid Chromatography depends on the sample matrix, required sensitivity, and whether the goal is analytical quantification or preparative isolation.

Gas Chromatography (GC)

GC is an excellent choice for the analysis of volatile and thermally stable compounds like isobutylphenols.

Protocol: GC-MS Analysis of Isobutylphenol Isomers

  • System: A gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column Selection: A non-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, is a standard choice. Separation is primarily based on boiling point differences.

  • Injector: Set to 250°C. Use a split injection mode (e.g., 50:1 split ratio) to avoid column overloading.[11]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase temperature at 10°C/min to 250°C.

    • Final hold: Hold at 250°C for 5 minutes.

    • (This program should be optimized for the specific instrument and column).

  • MS Detector:

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 40-300.

  • Data Analysis: Identify isomers by their retention times and confirm their identity using the characteristic mass spectra (M⁺• at m/z 150, key fragment at m/z 107).

High-Performance Liquid Chromatography (HPLC)

HPLC is versatile for both analytical and preparative-scale separations and is particularly useful for samples in complex matrices.[12]

Protocol: RP-HPLC-UV Analysis of Isobutylphenol Isomers

  • System: An HPLC system with a UV-Vis detector.

  • Column Selection: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a standard starting point. For improved resolution of positional isomers, a Phenyl or Pentafluorophenyl (PFP) column is highly recommended, as it provides alternative selectivity through π-π interactions.[10]

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and water (with 0.1% formic acid for improved peak shape).

    • Example Isocratic Method: 60:40 ACN:Water (0.1% Formic Acid).

    • Example Gradient Method: Start at 40% ACN, ramp to 80% ACN over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set to 275 nm (a common absorbance maximum for phenols).

  • Data Analysis: Identify isomers based on their distinct retention times. The elution order will depend on the relative polarity of the isomers.

Analytical_Workflow cluster_separation Chromatographic Separation cluster_detection Detection & Identification Sample Sample containing Isomer Mixture Prep Sample Preparation (Dilution, Filtration) Sample->Prep GC Gas Chromatography (Boiling Point Separation) Prep->GC Volatile HPLC Liquid Chromatography (Polarity Separation) Prep->HPLC Non-Volatile MS Mass Spectrometry (m/z 150, 107) GC->MS UV UV Detection (λ = 275 nm) HPLC->UV Data Data Analysis: - Retention Time - Spectral Match MS->Data UV->Data

Caption: A typical analytical workflow for the separation and identification of isobutylphenol isomers.

Biological Activity and Toxicological Profile

From a drug development and environmental health perspective, the most significant property of isobutylphenols—and alkylphenols in general—is their activity as Endocrine-Disrupting Chemicals (EDCs) .[13][14]

Mechanism of Action: Xenoestrogens Many alkylphenols are classified as xenoestrogens, meaning they can mimic the effects of the endogenous hormone estrogen.[14] They exert this effect primarily by binding to estrogen receptors (ERα and ERβ), which are critical regulators of gene expression in reproductive tissues, bone, the cardiovascular system, and the central nervous system. By inappropriately activating these receptors, they can disrupt normal hormonal signaling pathways.[15] This can lead to a range of adverse health effects, including reproductive impairment, developmental abnormalities, and an increased risk of hormone-dependent cancers.[1]

Toxicological Concerns:

  • Genotoxicity: Studies have shown a clear correlation between alkylphenols and genotoxicity, indicating the potential to damage DNA.[16]

  • Hepatotoxicity: Negative effects on the liver have also been well-established.[13][14]

  • Aquatic Toxicity: Alkylphenols and their degradation products are persistent in the environment and are particularly toxic to aquatic organisms, where they can bioaccumulate in fatty tissues.[14][15]

For drug development professionals, the endocrine-disrupting potential of any new chemical entity or its metabolites is a major safety liability. The presence of an alkylphenol moiety in a drug candidate would trigger significant regulatory scrutiny and require extensive toxicological screening.

Endocrine_Disruption cluster_ligands Ligands cluster_response Cellular Response Estrogen { Estrogen (E2) | Natural Hormone} Receptor Estrogen Receptor (ER) Binding Pocket Estrogen:f0->Receptor:p Normal Binding Xenoestrogen { Isobutylphenol | Xenoestrogen} Xenoestrogen:f0->Receptor:p Aberrant Binding (Disruption) Activation Receptor Activation Receptor->Activation Gene Gene Expression (Altered) Activation->Gene Effect Adverse Biological Effect Gene->Effect

Caption: Conceptual diagram of endocrine disruption by a xenoestrogen like isobutylphenol.

Applications and Future Outlook

Despite their toxicological profile, isobutylphenols remain relevant as chemical intermediates. Their branched alkyl structure can impart desirable properties like solubility and stability in the synthesis of larger molecules, such as specialty polymers, resins, and potentially as scaffolds in medicinal chemistry.[17] However, when used in such applications, ensuring isomeric purity is essential to guarantee consistent product performance and predictable biological interactions.

The dual nature of isobutylphenols presents a classic challenge in modern chemistry. They are versatile building blocks on one hand, and potent environmental and health hazards on the other. This underscores the critical need for robust analytical monitoring, responsible industrial handling, and continued research into safer, more sustainable chemical alternatives. For scientists in drug development, these compounds serve as a powerful case study on the importance of considering a molecule's toxicological potential from the earliest stages of discovery.

References

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  • Dar, M. A., et al. (2021). Toxic Impact of Alkylphenols on the Fish Reproduction and Endocrine Disruption. Proceedings of the Zoological Society. [Link]

  • Kovarova, J., et al. (2013). Alkylphenol ethoxylates and alkylphenols – update information on occurrence, fate and toxicity in aquatic environment. Polish Journal of Veterinary Sciences, 16(4). [Link]

  • SpectraBase. (n.d.). 2-Isobutylphenol. [Link]

  • Blahova, J., et al. (2014). Alkylphenol ethoxylates and alkylphenols – update information on occurrence, fate and toxicity in aquatic environment. Biblioteka Nauki. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93144, 2-Isobutylphenol. [Link]

  • Renger, B. (1983). 4‐(2‐Amino‐2‐methylpropyl)phenole durch Fluoridionen‐katalysierte Kondensation von 4‐Hydroxybenzylalkoholen mit 2‐Nitropropan. Archiv der Pharmazie. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123212, Phenol, 4-(2-methylpropyl)-. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12410949, 3-(2-Methylpropyl)phenol. [Link]

  • NIST. (n.d.). Phenol, 4-(2-methylpropyl)-. NIST Chemistry WebBook, SRD 69. [Link]

  • SIELC Technologies. (2018). Phenol, (2-methylpropyl)-. [Link]

  • Lee, H. B., & Peart, T. E. (2000). Gas Chromatographic Profiling and Screening for Phenols as Isobutoxycarbonyl Derivatives in Aqueous Samples. Journal of AOAC International, 83(1). [Link]

  • NIST. (n.d.). Mass spectrum of Phenol, 4-(2-methylpropyl)-. NIST Chemistry WebBook, SRD 69. [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • Soják, L. (2003). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chemical Papers, 57(3). [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]

  • ResearchGate. (n.d.). Biological activities of phenolic compounds. [Link]

  • Liu, R. H. (2013). Resources and Biological Activities of Natural Polyphenols. PMC. [Link]

  • RotaChrom. (2023). The Science and Strategy Behind Isomer Separation. [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-(2-methylpropyl)- (CAS 4167-74-2). [Link]

  • Welch Materials. (2023). A Guide to Selective Columns for Isomer Separation. [Link]

  • Chemistry LibreTexts. (2024). Gas Chromatographic Separation Methods. [Link]

Sources

Methodological & Application

"analytical methods for quantifying phenolic compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Analytical Strategies for the Quantification of Phenolic Compounds

Introduction: The Analytical Challenge

Phenolic compounds—ranging from simple phenolic acids (e.g., gallic acid) to complex polymerized tannins—are the primary bioactive drivers in many pharmaceutical and nutraceutical formulations. However, their quantification is notoriously difficult due to three factors:

  • Structural Diversity: Over 8,000 known structures with varying polarities and stabilities.

  • Matrix Interference: Co-extracted proteins, sugars, and organic acids often mimic phenolics in colorimetric assays.

  • Oxidative Instability: Phenolics degrade rapidly under light, heat, and alkaline conditions.

This guide moves beyond basic textbook recipes, providing optimized, self-validating protocols designed for high-integrity data generation.

Sample Preparation: The Foundation of Accuracy

Direct solvent extraction is often insufficient for complex matrices. We recommend a "fit-for-purpose" approach: Solid-Phase Extraction (SPE) for clean-up and Deep Eutectic Solvents (DES) for green, high-efficiency extraction.

Protocol A: "Green" Deep Eutectic Solvent (DES) Extraction

Why this works: DES systems (e.g., Choline Chloride + Urea) disrupt plant cell walls more effectively than methanol, often yielding 20-30% higher recovery while being non-toxic.

Reagents:

  • Choline Chloride (hydrogen bond acceptor).[1][2]

  • Urea or Lactic Acid (hydrogen bond donor).

  • Methanol (for viscosity adjustment).

Step-by-Step:

  • DES Preparation: Mix Choline Chloride and Urea in a 1:2 molar ratio. Heat at 80°C with stirring until a clear, colorless liquid forms (approx. 30-60 mins).

  • Sample Weighing: Weigh 100 mg of lyophilized, ground sample into a centrifuge tube.

  • Extraction: Add 2 mL of the prepared DES (add 20% water v/v to reduce viscosity if needed).

  • Energy Input: Vortex for 1 min, then sonicate (40 kHz) for 30 mins at 40°C.

  • Separation: Centrifuge at 10,000 x g for 15 mins. Collect supernatant.

  • Wash: Re-extract pellet with 1 mL solvent to ensure exhaustive recovery. Combine supernatants.

Protocol B: Solid-Phase Extraction (SPE) Clean-up

Critical for: Removing sugars and ascorbic acid that cause false positives in Folin-Ciocalteu assays.

  • Conditioning: Pass 3 mL Methanol then 3 mL acidified water (pH 2) through a C18 SPE cartridge (e.g., 500 mg bed).

  • Loading: Load 1-2 mL of crude extract.

  • Washing: Wash with 3 mL of 0.1% Formic Acid (removes sugars/polar acids).

  • Elution: Elute phenolics with 3 mL of Methanol containing 0.1% Formic Acid.

Workflow Visualization: Analytical Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate analytical path based on sample type and data requirements.

AnalyticalWorkflow Start Raw Sample Material extraction Extraction Strategy (Methanol vs. DES) Start->extraction cleanup Interference Removal (SPE C18 / Hydrolysis) extraction->cleanup Complex Matrix (High Sugar/Protein) decision Data Requirement? extraction->decision Simple Matrix cleanup->decision method_FC Total Phenolic Content (Folin-Ciocalteu) decision->method_FC Global Index (Screening) method_HPLC Profiling & Quantitation (HPLC-DAD/MS) decision->method_HPLC Specific ID (Regulatory) method_Sensor Rapid Field Screening (Electrochemical Sensor) decision->method_Sensor Point-of-Care (Real-time) Result1 Output: Total Phenols method_FC->Result1 mg GAE/g Result2 Output: Compound Profile method_HPLC->Result2 Individual Conc. Result3 Output: Antioxidant Capacity method_Sensor->Result3 Redox Index

Caption: Decision matrix for selecting extraction and analytical workflows based on sample complexity and data needs.

Method 1: Total Phenolic Content (TPC) – The Microplate Protocol

The Folin-Ciocalteu (F-C) assay is a redox-based colorimetric method. It does not measure phenols directly but rather the reducing capacity of the sample.

Mechanism: Phenolate ions reduce the phosphomolybdic/phosphotungstic acid complex in the F-C reagent under alkaline conditions, producing a blue chromophore (


 = 765 nm).

Microplate Protocol (High Throughput):

  • Standard Curve: Prepare Gallic Acid standards (10–200 µg/mL) in methanol.

  • Reaction:

    • Add 20 µL of Sample/Standard to well.

    • Add 100 µL of Folin-Ciocalteu Reagent (diluted 1:10 with water). Tip: Dilute fresh daily.

    • Incubate 5 mins (room temp).

    • Add 80 µL of Sodium Carbonate (7.5% w/v).

  • Incubation: Incubate for 2 hours at room temperature in the dark (light degrades the complex).

  • Measurement: Read Absorbance at 760 nm or 765 nm.

Troubleshooting the F-C Assay:

ProblemRoot CauseCorrective Action
Precipitate/Turbidity High protein content or low solubility of lipophilic phenols in aqueous buffer.1. Centrifuge plate before reading.2. Add 0.1% Lithium Sulfate to reagent (prevents turbidity).3. Perform SPE clean-up.[3]
High Background Reducing sugars (glucose/fructose) or Ascorbic Acid reacting.Use "Subtracting" method: Measure TPC, then treat sample with insoluble PVPP (binds phenols), measure again. The difference is the true phenolic content.
Poor Linearity Saturation of detector or reagent depletion.Dilute sample so absorbance falls between 0.2 – 0.8 AU.

Method 2: HPLC-DAD/MS Profiling – The Gold Standard

For quantifying specific compounds (e.g., Quercetin, Resveratrol, Caffeic Acid), HPLC is required.

Critical Parameter: Mobile Phase pH Phenolic compounds are weak acids (


). To prevent peak tailing and ensure retention on C18 columns, the mobile phase must  be acidified (pH < 3.0) to keep analytes in their protonated (neutral) form.

Optimized Protocol:

  • Column: C18 End-capped (e.g., Zorbax SB-Aq or Inertsil ODS-3), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold for polar acids).

    • 5-30 min: 5%

      
       40% B.
      
    • 30-40 min: 40%

      
       90% B (Wash).
      
  • Flow Rate: 0.8 mL/min.

  • Detection (DAD):

    • 280 nm (Benzoic acids, Flavan-3-ols).

    • 320 nm (Hydroxycinnamic acids).

    • 360 nm (Flavonols).

Self-Validation Check:

  • Peak Tailing Factor (

    
    ):  Must be < 1.5. If tailing occurs, increase buffer strength or lower pH.
    
  • Resolution (

    
    ):  > 1.5 between critical pairs (e.g., p-coumaric acid and ferulic acid).
    

Emerging Technology: Electrochemical Sensors

For rapid, portable analysis without expensive chromatography, nanomaterial-based electrochemical sensors are gaining traction.

  • Principle: Phenolic groups undergo electrochemical oxidation at the electrode surface. The current generated is proportional to concentration.

  • Sensor Architecture: Glassy Carbon Electrode (GCE) modified with Multi-Walled Carbon Nanotubes (MWCNTs) or Graphene Oxide (GO) .

  • Advantage: Can distinguish between different classes of phenolics based on oxidation potential (e.g., ortho-diphenols oxidize at lower potentials than monophenols).

  • Protocol:

    • Dip sensor into buffered sample (pH 7.0).

    • Run Differential Pulse Voltammetry (DPV) from 0.0V to +1.0V.

    • Measure peak current height at specific potentials (e.g., +0.4V for Catechin).

Method Validation Summary

Any quantitative method must meet these acceptance criteria (based on AOAC/Eurachem guidelines):

ParameterAcceptance CriteriaExperimental Design
Linearity (

)

5 concentration levels (e.g., 10–200 ppm).
Recovery (Accuracy) 80% – 120%Spike samples with known standard before extraction.
Precision (Repeatability) RSD

6 replicates of the same sample.[4]
LOD (Limit of Detection)

Signal-to-noise ratio of 3:[4]1.

References

  • AOAC International. (2016). Guidelines for Standard Method Performance Requirements. Retrieved from [Link]

  • Singleton, V. L., et al. (1999). Analysis of total phenols and other oxidation substrates and antioxidants by means of folin-ciocalteu reagent. Methods in Enzymology.

  • BenchChem. (2025).[5][6] Optimization of Phenolic Compound Extraction from Plant Leaves. 7

  • Phenomenex. (2025).[8] How to Reduce Peak Tailing in HPLC. 9

  • MDPI Sensors. (2024). Electrochemical Sensors Based on Transition Metal Materials for Phenolic Compound Detection. 10

  • Frontiers in Nutrition. (2023). Natural deep eutectic solvents as a green extraction of polyphenols. 1

Sources

Troubleshooting & Optimization

"optimization of Grignard reaction for phenol derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

You have accessed the advanced troubleshooting guide for Organomagnesium Synthesis involving Phenol Derivatives . This guide addresses the specific challenges of generating and utilizing Grignard reagents derived from halophenols.

Unlike standard alkyl halides, phenol derivatives present a "chemical paradox": they possess an acidic proton (


) incompatible with the extreme basicity of Grignard reagents (

), and their electron-rich aromatic rings often make the carbon-halogen bond less reactive toward magnesium insertion.

This guide is structured to help you navigate these challenges using both classical and modern (Turbo Grignard) approaches.

Part 1: The Strategic Framework

Before beginning your experiment, you must select the correct synthetic pathway. Attempting a direct reaction with an unprotected halophenol will result in immediate quenching.

Decision Matrix: Synthesis Strategy

GrignardStrategy Start Substrate: Halophenol (Ar-X-OH) Check Is the Phenol Protected? Start->Check Stop CRITICAL FAILURE Acid-Base Quench (R-H + Mg(OAr)X) Check->Stop No Protect Step 1: Protection (TBS, MOM, Me, BN) Check->Protect No (Action Required) MethodChoice Choose Magnesiation Method Check->MethodChoice Yes Protect->MethodChoice MgInsert Method A: Mg Insertion (Classical) MethodChoice->MgInsert Stable PG (Me, Bn) Simple Substrate Turbo Method B: Halogen-Metal Exchange (Turbo Grignard) MethodChoice->Turbo Labile PG (TBS) Complex/Sensitive Substrate OutcomeA Requires High Temp Risk: Wurtz Coupling MgInsert->OutcomeA OutcomeB Low Temp (-20°C to RT) High Functional Group Tolerance Turbo->OutcomeB

Figure 1: Strategic decision tree for selecting the optimal Grignard formation pathway based on substrate complexity and protecting group stability.

Part 2: Experimental Protocols

Method A: Classical Magnesium Insertion (Optimized)

Best for: Simple aryl ethers (e.g., 4-bromoanisole) where the protecting group is robust.

The Protocol:

  • Setup: Flame-dry a 3-neck flask. Maintain a positive pressure of Argon.

  • Activation: Add Mg turnings (1.1 equiv). Dry stir for 10 min.

    • Tech Tip: Add a single crystal of Iodine (

      
      ) and heat gently until purple vapor sublimes to etch the MgO surface.
      
  • Solvent: Add anhydrous THF or 2-MeTHF (See Module 4 for solvent selection).

  • Initiation: Add 5% of your substrate solution. Watch for turbidity (graying) and exotherm.

    • Troubleshoot: If no initiation after 5 min, add 2 drops of DIBAL-H (1M in hexanes). This scavenges moisture and activates the Mg surface [1].

  • Addition: Once initiating, add the remaining substrate dropwise.[1] Maintain a gentle reflux.[1][2]

  • Digestion: Stir for 1-2 hours at reflux or RT depending on conversion.

Method B: The "Turbo Grignard" Exchange (Recommended)

Best for: Sensitive substrates, sterically hindered phenols, or when using labile protecting groups (Silyl ethers).

The Science: Standard Grignards form polymeric aggregates in solution, reducing reactivity. Knochel’s reagent (


) uses LiCl to break these aggregates, creating a highly reactive monomeric species capable of Halogen-Metal Exchange (HME) at low temperatures [2].

The Protocol:

  • Substrate: Dissolve protected aryl bromide/iodide (1.0 equiv) in anhydrous THF.

  • Cooling: Cool solution to -20°C (or -40°C for very sensitive groups).

  • Exchange: Dropwise addition of

    
     (1.1 equiv) over 10 minutes.
    
  • Incubation: Stir at -20°C to RT. Monitor conversion by GC-MS (quench aliquot with water; look for de-halogenated product).

    • Note: Aryl Iodides exchange in <30 min at -20°C. Aryl Bromides may require 0°C to RT.

  • Electrophile: Add your electrophile directly to this solution.

Part 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Category 1: Reaction Initiation

Q: I am using Method A (Mg turnings). The iodine color faded, but the reaction never turned gray/turbid. What happened? A: You likely have a "passivated" magnesium surface or trace moisture.

  • Immediate Fix: Stop stirring. Add a small aliquot (0.1 mL) of DIBAL-H or ready-made Grignard (e.g., MeMgBr) to the mixture. This acts as a sacrificial base to dry the solvent and etch the Mg surface [1].

  • Prevention: Use "Rieke Magnesium" (highly reactive) or mechanically activated turnings (stirred dry under Ar for 2 hours) for difficult substrates.

Q: Can I initiate the reaction with free phenol and then add base? A: No. The deprotonation of phenol by a Grignard generates


 gas and magnesium phenoxide (

). This phenoxide salt is generally insoluble and coats the magnesium turnings, physically blocking further reaction. You must protect the phenol first.
Category 2: Yield & Purity

Q: My GC-MS shows a large amount of homocoupling (Ar-Ar dimer). A: This is the Wurtz Coupling side reaction.

  • Mechanism:

    
    .
    
  • Root Cause: Local concentration of halide is too high, or temperature is too high.

  • Solution:

    • Dilution: Increase solvent volume.

    • Slow Addition: Use a syringe pump for the halide addition.

    • Switch Solvent: Switch from THF to 2-MeTHF . The steric bulk of 2-MeTHF solvates the Mg species differently, often suppressing Wurtz coupling [3].

Category 3: Substrate Issues

Q: I'm using a TBS-protected bromophenol. The protecting group fell off during the reaction. A: Standard Grignard formation (Method A) generates heat (reflux), which can cleave labile silyl ethers.

  • Recommendation: Switch to Method B (Turbo Grignard) . The exchange occurs at -20°C to RT, which is mild enough to preserve TBS, TIPS, and even some ester groups [4].

Part 4: Data & Visualization

Solvent Selection Guide
SolventBoiling PointWurtz SuppressionSolubility of Mg-ComplexRecommended For
Diethyl Ether (

)
35°CModerateHighSmall scale, volatile products.
THF 66°CLow (High Risk)Very HighGeneral purpose, Turbo Grignard.
2-MeTHF 80°CHigh HighProcess scale, minimizing side reactions [3].
Toluene/THF (Mix) >80°CHighModerateHigh-temperature reflux reqs.
Mechanism of Turbo Grignard Activation

The following diagram illustrates why the addition of LiCl (Knochel's Reagent) accelerates the reaction and allows for milder conditions.

TurboMechanism Agg Standard Grignard (R-Mg-X)n Polymeric Aggregate (Low Reactivity) Complex Turbo Complex [R-Mg(Cl)-X]- Li+ Monomeric Species Agg->Complex De-aggregation LiCl + LiCl LiCl->Complex Reaction Fast Exchange with Ar-Br Complex->Reaction Enhanced Kinetic Activity

Figure 2: The "Turbo" effect. LiCl breaks up stable Grignard aggregates, exposing the Magnesium center for rapid Halogen-Metal Exchange.

References

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Source: American Chemical Society (OPRD) URL:[Link]

  • A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Source: Angewandte Chemie International Edition (Knochel et al.) URL:[3][Link]

  • Grignard Reactions Go Greener with Continuous Processing (2-MeTHF advantages). Source: Gordon Research Conferences / Eli Lilly Case Study URL:[Link]

Sources

Technical Support Center: Stability of Hydroxyalkylphenols Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxyalkylphenols. This guide is designed to provide in-depth, practical solutions to the stability challenges these compounds present, particularly under acidic conditions. By understanding the underlying chemical principles, you can proactively design more robust experiments, streamline your workflows, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts surrounding the instability of hydroxyalkylphenols.

Q1: What are hydroxyalkylphenols and why are they a concern in research and drug development?

Hydroxyalkylphenols are a class of organic compounds characterized by a phenol ring substituted with a hydroxyl group (-OH) and an alkyl chain that also contains a hydroxyl group. A common example is a structure where a hydroxylated alkyl group is attached to the aromatic ring, often at the para or ortho position. These structures are prevalent in many biologically active molecules, including certain drug candidates, natural products, and antioxidants. Their stability is a critical parameter because degradation can lead to loss of efficacy, the formation of unknown impurities, and potential toxicity in pharmaceutical formulations.[1]

Q2: What is the primary reason hydroxyalkylphenols are unstable in acidic conditions?

The instability of hydroxyalkylphenols in acidic environments stems from the reactivity of the benzylic alcohol moiety. The hydroxyl group on the alkyl chain can be protonated by an acid.[2][3] This creates a good leaving group (water), which then departs and forms a resonance-stabilized benzylic carbocation.[4] This carbocation is a highly reactive intermediate that can undergo various subsequent reactions, leading to a mixture of degradation products.[5][4] The stability of this carbocation is enhanced by the electron-donating nature of the phenolic hydroxyl group and the delocalization of the positive charge into the aromatic ring.[5][4]

Q3: What are the common signs of degradation in my hydroxyalkylphenol sample?

You may suspect degradation if you observe any of the following:

  • Appearance of new peaks: In analytical techniques like High-Performance Liquid Chromatography (HPLC), the emergence of new, unexpected peaks is a classic sign of degradation.[6][7]

  • Changes in peak shape: Peak tailing or broadening in chromatograms can indicate on-column degradation.

  • Loss of the main compound: A decrease in the peak area or concentration of your target hydroxyalkylphenol over time suggests it is being consumed in degradation reactions.

  • Color changes: The formation of colored byproducts can sometimes be a visual indicator of degradation.

  • Inconsistent analytical results: If you get different results from the same sample analyzed at different times, it could be due to ongoing degradation.

Q4: What general precautions should I take when handling and storing hydroxyalkylphenols?

To minimize degradation, consider the following:

  • pH control: Maintain neutral or slightly basic conditions whenever possible. Avoid acidic buffers or solvents for storage.[8][9][10][11][12]

  • Temperature: Store samples at low temperatures (e.g., 4°C or -20°C) to slow down the rate of degradation.

  • Solvent choice: If possible, use aprotic solvents for storage to minimize the availability of protons that can initiate degradation.

  • Inert atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which can sometimes be exacerbated by acidic conditions.

  • Use freshly prepared solutions: Whenever possible, prepare solutions of hydroxyalkylphenols immediately before use to minimize the time they are exposed to potentially destabilizing conditions.

Section 2: Troubleshooting Guides for Common Experimental Scenarios

This section provides detailed troubleshooting for specific experimental challenges.

Scenario A: Synthesis & Reaction Work-up

Q: My reaction to synthesize a hydroxyalkylphenol shows multiple unknown byproducts after an acidic work-up. How can I diagnose and prevent this?

A: This is a common issue where the desired product degrades during the isolation and purification steps. The acidic conditions of the work-up are likely promoting the formation of the benzylic carbocation and subsequent side reactions.

Diagnostic Steps:

  • Analyze the crude reaction mixture: Before the work-up, take a small aliquot of the crude reaction mixture (if possible) and analyze it by LC-MS or TLC. This will tell you if the byproducts are formed during the reaction itself or during the work-up.

  • Hypothesize degradation products: Common degradation products from benzylic carbocations include ethers (from reaction with an alcohol), styrenes (from elimination), or products of rearrangement.[2][13][14] Knowing the molecular weights of potential byproducts can aid in their identification by mass spectrometry.

Prevention & Mitigation Protocol:

  • Neutralize carefully: After the reaction is complete, quench it with a mild base like saturated sodium bicarbonate (NaHCO₃) solution until the pH is neutral or slightly basic (pH 7-8). Do this at a low temperature (0°C) to dissipate any heat from the neutralization.

  • Avoid strong acids: If an acidic wash is necessary to remove basic impurities, use a very dilute acid (e.g., 0.1 M HCl) and minimize the contact time. Immediately follow with a neutralizing wash.

  • Use a buffered system: Consider using a biphasic system with an organic solvent and a neutral buffer (e.g., phosphate-buffered saline, PBS) for the extraction.

  • Temperature control: Perform all work-up steps at low temperatures (0-5°C) to reduce the rate of degradation.

Scenario B: Chromatographic Purification (HPLC/Flash)

Q: I'm observing peak tailing, the appearance of new peaks, and loss of my compound during HPLC analysis. Could this be acid-related on-column degradation?

A: Yes, this is highly likely. Standard reversed-phase HPLC often uses mobile phases containing acids like trifluoroacetic acid (TFA) or formic acid to improve peak shape by protonating silanols on the stationary phase and analytes. However, for hydroxyalkylphenols, this acidic environment can be destructive.

Troubleshooting Workflow:

Caption: Troubleshooting on-column degradation.

Detailed Protocol for Optimizing HPLC Conditions:

  • Switch from TFA to Formic Acid: TFA is a strong acid (pKa ~0.5) and can be very harsh. Formic acid is weaker (pKa ~3.75) and often sufficient for good chromatography. Start with a mobile phase of acetonitrile/water with 0.1% formic acid.[15]

  • Implement a Buffered Mobile Phase: If formic acid is still too harsh, switch to a buffered system. Ammonium acetate or ammonium formate buffers are excellent choices as they are MS-compatible.[16] Prepare a 10 mM stock solution and adjust the pH to a range of 4-6. A higher pH is generally better for stability, but you may lose chromatographic resolution.

  • Control the Temperature: Lowering the column temperature can significantly reduce the rate of on-column degradation. Try running your analysis at room temperature or even with a column chiller set to 10-15°C.

  • Increase Flow Rate/Decrease Run Time: Minimizing the residence time of the compound on the column can reduce the extent of degradation.

  • Evaluate Different Stationary Phases: Some stationary phases may have residual acidic sites that can promote degradation. Consider using a column with end-capping or a different stationary phase chemistry (e.g., a polar-embedded phase).

Scenario C: Sample Analysis & Characterization

Q: My NMR and LC-MS results for a purified hydroxyalkylphenol are inconsistent. How can I confirm if the sample is degrading during storage or analysis?

A: This points to instability in the storage or analytical solvent. Acidic traces in solvents can cause significant degradation over time.

Protocol for Stability Assessment:

  • Time-Course Study:

    • Prepare a stock solution of your compound in the solvent of interest (e.g., methanol for LC-MS, or CDCl₃ for NMR).

    • Immediately analyze a portion of the solution (t=0).

    • Store the solution under your typical laboratory conditions.

    • Re-analyze the solution at regular intervals (e.g., 1, 4, 8, 24 hours).

    • Plot the peak area of your parent compound against time. A significant decrease indicates instability.

  • Forced Degradation Study:

    • This is a more aggressive approach to quickly identify potential degradation products.[3][17][18]

    • Prepare several small samples of your compound in a suitable solvent.

    • To one sample, add a small amount of dilute acid (e.g., 0.1 M HCl).[17][19]

    • To another, add a dilute base (e.g., 0.1 M NaOH) as a control.

    • To a third, add hydrogen peroxide (for oxidative degradation).[17]

    • Keep an untreated sample as a control.

    • Gently heat the samples (e.g., 40-60°C) for a few hours.[19]

    • Analyze all samples by LC-MS. The degradation products formed under acidic conditions will give you a "fingerprint" to look for in your other samples.[]

Data Presentation:

Table 1: Example Data from a Forced Degradation Study of a Model Hydroxyalkylphenol

Condition% Parent Compound RemainingMajor Degradation Product (m/z)
Control (t=24h)99.5%-
0.1 M HCl, 60°C, 4h35.2%Dimer (2M-H₂O), Styrene (M-H₂O)
0.1 M NaOH, 60°C, 4h98.9%Minor oxidation products
3% H₂O₂, 60°C, 4h85.7%Hydroxylated species (M+16)

This table illustrates how different stress conditions can be used to selectively generate and identify potential degradation products.

Section 3: Mechanistic Insights

Understanding the reaction mechanism is key to predicting and controlling the instability.

Q: Can you illustrate the chemical mechanism of acid-catalyzed degradation?

A: Certainly. The process typically follows an E1 (elimination) or Sₙ1 (substitution) pathway, initiated by the formation of a stable benzylic carbocation.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Subsequent Reactions A Hydroxyalkylphenol B Protonated Alcohol A->B + H+ C Benzylic Carbocation B->C - H2O D Elimination Product (Styrene) C->D - H+ E Substitution Product (Ether) C->E + ROH F Rearrangement Product C->F Rearrangement

Caption: Acid-catalyzed degradation pathway.

Explanation of the Mechanism:

  • Protonation: An acid (H⁺) in the environment protonates the benzylic hydroxyl group, converting it into a much better leaving group (H₂O).[2]

  • Loss of Water: The water molecule departs, and the bonding electrons move to the oxygen, leaving behind a positively charged carbon atom—the benzylic carbocation.[4] This is typically the rate-determining step.

  • Carbocation Reactions: This highly reactive intermediate can be attacked by nucleophiles or undergo elimination:

    • Elimination: A proton from an adjacent carbon is removed by a weak base (like water or the conjugate base of the acid), forming a double bond and yielding a styrene-like derivative.[13]

    • Substitution: If another nucleophile is present (e.g., an alcohol solvent, ROH), it can attack the carbocation, leading to the formation of an ether after deprotonation.[2]

    • Rearrangement: In some cases, the carbocation may undergo hydride or alkyl shifts to form a more stable carbocation before reacting further.[21]

By understanding these pathways, you can better predict the types of impurities you might encounter and design your experiments to disfavor their formation.

References
  • SciELO. (n.d.). The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel. Retrieved from [Link]

  • Godoy, S., et al. (2019). Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. Molecules, 24(5), 973. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available at: [Link]

  • ACS Publications. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]

  • Szymańska, I., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3048. Available at: [Link]

  • Koponen, S., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Applied Sciences, 13(9), 5283. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of calix[n]resorcinarene formation under acidic conditions. Retrieved from [Link]

  • PubMed. (2014). Role of tunable acid catalysis in decomposition of α-hydroxyalkyl hydroperoxides and mechanistic implications for tropospheric chemistry. Retrieved from [Link]

  • Khan, A., et al. (2016). Extraction Properties of Calix[10]arenes towards Sulphonated Dyes. Journal of Chemistry, 2016, 1–10. Available at: [Link]

  • Danil de Namor, A. F., et al. (2002). Determination of the acid dissociation constants of the p-sulphonato-calix[10]arene. Thermochimica Acta, 399(1-2), 183–187.

  • ResearchGate. (n.d.). (PDF) Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. Retrieved from [Link]

  • Naczk, M., & Shahidi, F. (2004). Techniques for Analysis of Plant Phenolic Compounds. Food Chemistry, 94(1), 1-12. Available at: [Link]

  • TCRS. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • KU ScholarWorks. (2014). Role of Tunable Acid Catalysis in Decomposition of α‑Hydroxyalkyl Hydroperoxides and Mechanistic Implications for Tropospheric Chemistry. Retrieved from [Link]

  • MDPI. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Retrieved from [Link]

  • Oreate AI Blog. (2026). The Intriguing World of Benzylic Carbocation Resonance. Retrieved from [Link]

  • Allen. (n.d.). A tertiary alcohol (H) upon acid-catalysed dehydration gives a product (I). Ozonolysis of (I) leads to compounds (J) and (K). Compound (J) upon reaction with KOH gives benzyl alcohol and a compound (L), whereas (K) on reaction with KOH gives only (M). Retrieved from [Link]

  • RSC Publishing. (2022). A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Sharp. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 12.B: Additional Problems. Retrieved from [Link]

  • Pharmaceutical Technology. (2026). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • PubMed Central. (n.d.). Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation. Retrieved from [Link]

  • Chemistry Steps. (2019). Reactions at the Benzylic Position. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • PubMed Central. (n.d.). Decomposition mechanism of α-alkoxyalkyl-hydroperoxides in the liquid phase: temperature dependent kinetics and theoretical calculations. Retrieved from [Link]

  • Polish Journal of Food and Nutrition Sciences. (n.d.). A rapid hplc method for determination of major phenolic acids in plant material. Retrieved from [Link]

  • EGUsphere. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. Retrieved from [Link]

  • MDPI. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid-Catalyzed Hydrolysis of Some Secondary Alkyl Phenyl Ethers in Perchloric Acid: Kinetics and Mechanism. Retrieved from [Link]

  • ACS Publications. (n.d.). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of HA and its degradation products on PGC column with a.... Retrieved from [Link]

  • PubMed. (n.d.). Analytical methods for the quantification of bisphenol A, alkylphenols, phthalate esters, and perfluoronated chemicals in biological samples. Retrieved from [Link]

  • PubMed. (n.d.). Influence of pH and light on the stability of some antioxidants. Retrieved from [Link]

  • Pearson. (n.d.). Why do benzylic carbocations form more rapidly than non-benzylic carbocations?. Retrieved from [Link]

  • LCGC International. (n.d.). Improving HPLC Separation of Polyphenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]

  • PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. Retrieved from [Link]

  • Utah State University. (2001). EFFECT OF WATER PH ON THE CHEMICAL STABILITY OF PESTICIDES. Retrieved from [Link]

  • MDPI. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Retrieved from [Link]

  • J-STAR Research. (n.d.). Method Development & Forced Degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatography of phenol and the main degradation products. HPLC.... Retrieved from [Link]

  • PubMed Central. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

  • YouTube. (2023). How to identify Benzyl Carbocation. Retrieved from [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

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"preventing oxidation of phenolic compounds during storage"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of Phenolic Compounds During Storage Ticket ID: PHEN-OX-992 Status: Open Assigned Specialist: Senior Application Scientist, Stability Division

Diagnostic & Decision Matrix

User: "I have a phenolic extract/standard. How do I stop it from degrading?"

Before proceeding to protocols, determine your sample state and immediate risks using the decision matrix below.

StorageDecisionTree Start Start: Sample State? Solid Solid / Powder Start->Solid Liquid Liquid / Solubilized Start->Liquid Lyophilized Lyophilized? Solid->Lyophilized SolventCheck Solvent Type? Liquid->SolventCheck StoreSolid Store -80°C Desiccated + Argon Lyophilized->StoreSolid Yes FreezeDry Action: Lyophilize immediately Lyophilized->FreezeDry No (Wet Paste) Aprotic DMSO/DMF SolventCheck->Aprotic Protic MeOH/EtOH/H2O SolventCheck->Protic WarningDMSO Warning: Hygroscopic. Use Septum Vials Only. Aprotic->WarningDMSO Acidify Action: Acidify to pH < 3 (0.1% Formic/HCl) Protic->Acidify ArgonPurge Action: Argon Purge Store -20°C or -80°C Acidify->ArgonPurge WarningDMSO->ArgonPurge

Caption: Decision matrix for selecting the correct storage protocol based on sample physical state and solvent composition.

The Mechanism: Why Your Samples Turn Brown

Theory Module: Understanding the enemy is the first step to defeating it.

Phenolic compounds (catechins, flavonoids, phenolic acids) are chemically unstable because their antioxidant mechanism is their degradation pathway. They sacrifice themselves to scavenge free radicals. In storage, however, we want to prevent this "suicide."

The Browning Pathway (Quinone Formation): The primary culprit is the oxidation of the hydroxyl (-OH) group to a ketone (=O), forming a Quinone . Quinones are highly reactive electrophiles that polymerize with amino acids or other phenols to form brown melanin-like pigments.

PhenolOxidation Phenol Native Phenol (Reduced Form) Phenoxide Phenoxide Ion (Reactive Intermediate) Phenol->Phenoxide Deprotonation Radical Semiquinone Radical Phenoxide->Radical - 1 electron Quinone Ortho-Quinone (Oxidized) Radical->Quinone - 1 electron Polymer Brown Polymer (Irreversible) Quinone->Polymer Polymerization HighPH High pH (>4) HighPH->Phenol Promotes Oxygen O2 / Light Oxygen->Phenoxide Drives

Caption: The oxidative cascade from stable phenol to irreversible brown polymer. Acidification blocks the first step (Deprotonation).

Troubleshooting Guide (Symptom-Based)

SymptomProbable CauseImmediate Corrective ActionPrevention Strategy
Browning / Discoloration Formation of o-quinones due to high pH or oxygen exposure.Irreversible. Do not use for quantification. Filter if minor, but concentration is compromised.Acidify solvent (0.1% Formic Acid). Purge headspace with Argon.
Loss of HPLC Peak Area Auto-oxidation or hydrolysis of glycosides.Analyze immediately. If using autosampler, keep tray at 4°C.Store standards in acidified methanol rather than water or DMSO.
New "Unknown" Peaks Cis-trans isomerization (e.g., Resveratrol) or dimer formation.Check UV exposure history. Isomers may be reversible by light/heat manipulation (risky).Use amber glass vials. Wrap containers in aluminum foil.
Precipitation in DMSO Hygroscopicity. DMSO absorbed atmospheric water, reducing solubility.Sonicate/Vortex. If unsuccessful, re-dissolve in MeOH (if compatible).Store DMSO stocks in aliquots. Do not freeze-thaw repeatedly.

Validated Storage Protocols

Protocol A: The "Acid-Blanket" Method (Liquid Standards)

Best for: HPLC standards, liquid extracts, and stock solutions.

The Logic: Phenols are weak acids (pKa ~9-10). At neutral pH, a fraction exists as phenoxide ions, which oxidize rapidly. Lowering pH below 3 forces the equilibrium toward the protonated (stable) form [1].

  • Solvent Preparation:

    • Prepare Methanol (MeOH) or Ethanol (EtOH) containing 0.1% (v/v) Formic Acid or HCl .

    • Note: Avoid 100% water if possible; aqueous phenols are highly prone to bacterial growth and hydrolysis.

  • Solubilization:

    • Dissolve the phenolic compound in the acidified solvent.

  • Headspace Purging (Argon vs. Nitrogen):

    • Use Argon (Ar). Argon is denser than air and settles over the liquid surface, creating a physical barrier.[1][2] Nitrogen (N2) is lighter and mixes with air, requiring a continuous flow to be effective [2].

    • Step: Gently flow Argon into the vial for 10-15 seconds. Cap immediately while the gas is flowing.

  • Storage:

    • Store at -20°C for up to 6 months.

    • Store at -80°C for >6 months or for highly unstable compounds (e.g., EGCG, Anthocyanins).

Protocol B: Lyophilization (Solid State)

Best for: Long-term bio-banking, crude extracts.

  • Freezing: Flash-freeze the aqueous extract using liquid nitrogen to prevent large ice crystal formation (which can damage structures).

  • Drying: Lyophilize (freeze-dry) until moisture content is <5%.

    • Critical: Residual moisture acts as a plasticizer and catalyst for oxidation.

  • Packaging:

    • Place powder in an amber vial.

    • Add a desiccant packet if the vial size permits.

    • Purge with Argon.[1]

    • Seal with Parafilm over the cap to prevent moisture ingress.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to store my phenolic standards? A: Use with caution. While DMSO dissolves phenolics well, it is hygroscopic (absorbs water from air) and has a high freezing point (19°C).

  • Risk:[3] Repeated freeze-thaw cycles in DMSO introduce water, which facilitates oxidation.

  • Solution: If you must use DMSO, use single-use aliquots. Never store a "working stock" of DMSO at 4°C for weeks [3].

Q: Why do you recommend Argon over Nitrogen? A: Physics. Argon (atomic mass ~40) is heavier than Air (avg mass ~29).[1] It sinks and forms a "blanket" on top of your sample. Nitrogen (mass ~28) is lighter/similar to air and tends to diffuse away once the vial is opened, offering less protection in non-sealed environments [2].[1]

Q: My anthocyanin extract turned from red to colorless. Is it oxidized? A: Not necessarily. Anthocyanins are pH indicators.

  • pH < 3: Red (Flavylium cation - Stable).

  • pH 4-5: Colorless (Carbinol pseudobase).

  • pH > 7: Blue/Green (Quinoidal base - Unstable).

  • Test: Add a drop of HCl. If red color returns, the compound is intact. If it remains brown/yellow, it has oxidized [4].

Q: Does temperature really matter if I exclude oxygen? A: Yes. Even without oxygen, hydrolysis and epimerization (e.g., Catechin to Epicatechin) are thermally driven reactions. Arrhenius kinetics apply: every 10°C drop roughly halves the degradation rate. Always store at -20°C or lower [5].

References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds.[4][5][6][7] Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]

  • Wikeeps. (2025). Argon vs Nitrogen: Which gas is better for preservation? Wikeeps Technical Blog. [Link]

  • Sut, S., et al. (2023). Differentiation of Medicinal Plants According to Solvents... Foods, 12(10), 2023. [Link]

  • Moldovan, B., et al. (2012). Influence of Storage Conditions on Stability of Phenolic Compounds. MDPI Molecules, 28(8). [Link]

  • Li, N., et al. (2012).[8][9] Kinetic study of catechin stability: effects of pH, concentration and temperature. Journal of Agricultural and Food Chemistry, 60(51), 12531-12539. [Link]

Sources

Technical Support Center: Purification of Phenol Synthesis Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials during phenol synthesis. The following troubleshooting guides and FAQs are designed to address specific issues with practical, field-proven solutions, ensuring the scientific integrity and success of your experiments.

Section 1: Purification Challenges in the Cumene Process

The cumene process is the dominant industrial method for phenol and acetone production.[1] It involves the alkylation of benzene with propylene to form cumene, followed by oxidation to cumene hydroperoxide, and subsequent acid-catalyzed cleavage to yield phenol and acetone.[1][2][3] While efficient, this process can result in a variety of impurities in the final product stream.

FAQ 1: My final phenol product is contaminated with unreacted cumene and benzene. What is the most effective method for their removal?

Root Cause Analysis: The presence of unreacted cumene and benzene in the phenol product typically arises from incomplete conversion during the alkylation and oxidation steps, or from inefficient separation in the distillation train.[4] Benzene can also be a contaminant in the acetone byproduct.[5]

Recommended Protocol: Multi-Step Distillation

Fractional distillation is the primary method for separating phenol from lower-boiling components like benzene and cumene.[6][7]

Step-by-Step Methodology:

  • Initial Acetone Removal: The crude product mixture from the cleavage reactor first enters a distillation column to remove the low-boiling acetone as the top product.[8]

  • Cumene and α-Methylstyrene (AMS) Separation: The bottoms from the acetone column, containing phenol, cumene, and other byproducts like AMS, are fed to a second distillation column.[8] Here, cumene and AMS are taken as the overhead product.[8][9] This stream can be recycled back to the cumene oxidation stage after hydrogenation of AMS back to cumene.[10]

  • Phenol Purification: The bottoms from the second column, now enriched in phenol, are fed to a final purification column. High-purity phenol is collected as the overhead or side-stream product, while heavy byproducts are removed from the bottom.[7][9]

Expert Insight: The efficiency of distillation is highly dependent on the relative volatilities of the components. Operating the columns under vacuum can lower the boiling points and reduce the risk of thermal degradation of phenol.

FAQ 2: I am observing significant amounts of α-methylstyrene (AMS) and acetophenone in my purified phenol. How can I address this?

Root Cause Analysis: AMS is a common byproduct of the cumene process.[1][2] Acetophenone is another byproduct formed during the process.[1][2][11] These impurities can be difficult to separate from phenol due to their similar boiling points.

Recommended Protocol: Extractive Distillation

Extractive distillation is an enhanced distillation technique that utilizes a solvent to alter the relative volatilities of the components to be separated.[12][13]

Step-by-Step Methodology:

  • Solvent Selection: Acetophenone itself can be used as a solvent in extractive distillation to aid in the purification of phenol.[14][15] Other high-boiling solvents that do not form azeotropes with the components can also be considered.[12]

  • Column Operation: The crude phenol stream is fed to the extractive distillation column along with the chosen solvent. The solvent interacts differently with the components, increasing the volatility difference between phenol and the impurities.

  • Separation: The more volatile impurities are removed as the overhead product, while the phenol and solvent mixture is collected from the bottom.

  • Solvent Recovery: A subsequent distillation step is required to separate the purified phenol from the solvent, which can then be recycled.[12][13]

Expert Insight: The choice of solvent and the solvent-to-feed ratio are critical parameters that need to be optimized for efficient separation.

Data Presentation: Boiling Points of Common Components in the Cumene Process

ComponentBoiling Point (°C) at 1 atm
Benzene80.1
Cumene152.4
α-Methylstyrene (AMS)165
Acetone56
Phenol181.7
Acetophenone202

This table highlights the close boiling points of some components, underscoring the need for efficient distillation techniques.

Visualization: Cumene Process Purification Workflow

CumeneProcessPurification Cleavage_Product Cleavage Product (Phenol, Acetone, Cumene, AMS, etc.) Acetone_Column Acetone Distillation Column Cleavage_Product->Acetone_Column Cumene_AMS_Column Cumene/AMS Distillation Column Acetone_Column->Cumene_AMS_Column Bottoms Acetone Pure Acetone Acetone_Column->Acetone Overhead Phenol_Purification_Column Phenol Purification Column Cumene_AMS_Column->Phenol_Purification_Column Bottoms Recycle_Stream Cumene/AMS (Recycle) Cumene_AMS_Column->Recycle_Stream Overhead Pure_Phenol Purified Phenol Phenol_Purification_Column->Pure_Phenol Overhead/ Side-stream Heavy_Ends Heavy Ends Phenol_Purification_Column->Heavy_Ends Bottoms

Caption: Workflow for the separation of products from the cumene process.

Section 2: Troubleshooting the Dow Process

The Dow process involves the hydrolysis of chlorobenzene with sodium hydroxide at high temperature and pressure to produce phenol.[16][17][18] The primary unreacted starting material of concern is chlorobenzene.

FAQ 3: How can I effectively remove unreacted chlorobenzene from my phenol product in the Dow process?

Root Cause Analysis: Incomplete reaction of chlorobenzene can lead to its presence in the final product. The harsh reaction conditions can also lead to the formation of byproducts.

Recommended Protocol: Acidification and Liquid-Liquid Extraction

The initial product of the Dow process is sodium phenoxide, which needs to be acidified to yield phenol.[19][20][21] Subsequent purification steps are then necessary.

Step-by-Step Methodology:

  • Acidification: The reaction mixture containing sodium phenoxide is acidified, typically with a strong acid like HCl, to convert the phenoxide to phenol.[6][20][21]

  • Phase Separation: After acidification, the mixture will separate into an organic phase (containing phenol and unreacted chlorobenzene) and an aqueous phase.

  • Liquid-Liquid Extraction: The organic phase is then subjected to liquid-liquid extraction. A suitable organic solvent that is immiscible with water can be used to extract the phenol.[22]

  • Solvent Removal: The solvent is then removed from the phenol, typically by distillation, to yield the purified product.

Expert Insight: The choice of extraction solvent is crucial. It should have a high affinity for phenol and be easily separable from it.

Section 3: Purification in Laboratory-Scale Phenol Synthesis from Diazonium Salts

The hydrolysis of diazonium salts, prepared from the diazotization of aromatic amines, is a common laboratory method for phenol synthesis.

FAQ 4: My phenol, synthesized from a diazonium salt, is impure. What are the likely contaminants and how do I remove them?

Root Cause Analysis: Impurities in this synthesis can include unreacted diazonium salt, coupled azo compounds (if the conditions are not sufficiently acidic), and tarry byproducts formed at higher temperatures.[23]

Recommended Protocol: Steam Distillation and Recrystallization

Step-by-Step Methodology:

  • Steam Distillation: The crude reaction mixture is subjected to steam distillation. Phenol is volatile with steam and will co-distill, leaving behind non-volatile impurities like salts and tarry residues.

  • Extraction of Distillate: The distillate, which is an aqueous solution/emulsion of phenol, is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Solvent Evaporation: The organic extract is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is carefully removed by evaporation, preferably using a rotary evaporator.

  • Recrystallization: The crude phenol obtained after solvent evaporation can be further purified by recrystallization from an appropriate solvent system (e.g., petroleum ether or a mixture of solvents).

Expert Insight: Maintaining a strongly acidic environment during the hydrolysis of the diazonium salt is critical to prevent the coupling reaction between the diazonium salt and the newly formed phenol, which would lead to colored azo dye impurities.[23]

Visualization: Laboratory Purification of Phenol

LabPurification Crude_Mixture Crude Reaction Mixture Steam_Distillation Steam Distillation Crude_Mixture->Steam_Distillation Distillate Aqueous Phenol Distillate Steam_Distillation->Distillate Extraction Liquid-Liquid Extraction Distillate->Extraction Organic_Extract Organic Extract Extraction->Organic_Extract Drying_Evaporation Drying & Solvent Evaporation Organic_Extract->Drying_Evaporation Crude_Phenol Crude Phenol Drying_Evaporation->Crude_Phenol Recrystallization Recrystallization Crude_Phenol->Recrystallization Pure_Phenol Pure Phenol Crystals Recrystallization->Pure_Phenol

Caption: Step-by-step laboratory purification of phenol.

References

  • Wikipedia. (n.d.). Cumene process. Retrieved from [Link]

  • Rodrigues, A. E., & Costa, C. A. (2007). Salt Effects on the Recovery of Phenol by Liquid‐Liquid Extraction with Cyanex 923. Separation Science and Technology, 42(5), 1029-1043.
  • Hercules Powder Co. (1956). U.S. Patent No. 2,744,144. Washington, DC: U.S.
  • askIITians. (2025, March 4). How is phenol prepared from?(i) Isopropyl benzene.(ii) Benzene sulphonic acid. Retrieved from [Link]

  • Azmir, J., et al. (2013). Extraction Systems and Analytical Techniques for Food Phenolic Compounds. Molecules, 18(12), 14785-14806.
  • Standard Oil Co. (1974). U.S. Patent No. 3,830,708. Washington, DC: U.S.
  • Sulzer. (n.d.). Phenol Recovery Skid Plant – Solution for phenol removal from water. Retrieved from [Link]

  • Grokipedia. (n.d.). Cumene process. Retrieved from [Link]

  • Jabrou, S. N., et al. (2019). Separation of Phenol through Solvent Extraction from Aqueous Solutions. AIP Conference Proceedings, 2125(1), 020002.
  • Borealis AG. (n.d.). Purification of Phenol. (Patent No. EP 2 075 259 B1).
  • The Organic Chemistry. (2021, September 22). Phenol preparation by Cumene #Cumene to phenol reaction mechanism | 12th organic. Retrieved from [Link]

  • Enichem ANIC S.p.A. (1991). Process for purifying phenol. (Patent No. EP 0 459 572 A2).
  • Tiei Extraction. (2024, July 22). Extracting And Recovering Phenol From Wastewater. Retrieved from [Link]

  • Unknown. (n.d.). Phenol Synthesis Part II.
  • Enichem ANIC S.p.A. (1991). Process for purifying phenol. (Patent No. EP 0 459 572 A2).
  • General Electric Co. (2004). Method for extracting phenol from wastewater. (Patent No. CA 2518307 C). Canadian Intellectual Property Office.
  • Scribd. (n.d.). Phenol From Cuemen and Toluene. Retrieved from [Link]

  • Geana, E., & Plesu, V. (2007). Phenol Removal from Hydrocarbons. UPB Scientific Bulletin, Series B, 69(4), 85-94.
  • Wikipedia. (n.d.). Phenol extraction. Retrieved from [Link]

  • LG Chem, Ltd. (2017). Phenol purification method. (Patent No. WO 2017/069448 A1).
  • Embibe. (2023, June 22). Preparation of Phenol from Cumene, Diazonium Salts. Retrieved from [Link]

  • United States Steel Corp. (1984). U.S. Patent No. 4,480,134. Washington, DC: U.S.
  • Scribd. (n.d.). Cumene To Phenol Mechanism. Retrieved from [Link]

  • Sumitomo Chemical Co., Ltd. (1979). Process for separation of alkyl phenols by azeotropic distillation. (U.S. Patent No. 4,154,659). Washington, DC: U.S.
  • ResearchGate. (n.d.). Production of phenol from cumene. Retrieved from [Link]

  • Grokipedia. (n.d.). Dow process (phenol). Retrieved from [Link]

  • Monsanto Chemical Co. (1956). U.S. Patent No. 2,762,760. Washington, DC: U.S.
  • DWSIM. (n.d.). Extractive Distillation of Toluene & MethylCycloHexane using Phenol.
  • Wikipedia. (n.d.). Dow process (phenol). Retrieved from [Link]

  • Scribd. (n.d.). Extractive Distillation Insights. Retrieved from [Link]

  • Montanaro, F., & Negro, V. (2020). One-Step Catalytic or Photocatalytic Oxidation of Benzene to Phenol: Possible Alternative Routes for Phenol Synthesis?.
  • The Dow Chemical Company. (1992). Purification of cumene recycle stream. (Patent No. EP 0 475 562 A2).
  • Vedantu. (2025, November 27). How is phenol prepared from chlorobenzene by Dows class 12 chemistry CBSE. Retrieved from [Link]

  • Unacademy. (n.d.). Methods of preparation of phenols. Retrieved from [Link]

  • De Dietrich Process Systems. (n.d.). Recovery of High boiling organics from Waste Water. Retrieved from [Link]

  • G-Biosciences. (2018, November 15). A Quick Overview of Phenol Extraction. Retrieved from [Link]

  • The Unconditional Guru. (2021, June 24). Preparation of phenol from chlorobenzene (Dow's process). Retrieved from [Link]

  • ALL ABOUT CHEMISTRY. (2025, August 6). Chlorobenzene to Phenol (Dow's Process)|Biswajit Das. Retrieved from [Link]

  • United States Steel Corp. (1985). Process for preparing phenol and acetone from cumene. (Patent No. EP 0 164 568 B1).
  • Hach. (n.d.). Phenols.
  • Sosa-Ferrera, Z., et al. (2013). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 18(1), 284-311.
  • Reddit. (2018, July 9). Had anybody here made phenols by hydrolysing diazonium salts?. Retrieved from [Link]

  • Love, B. E. (2023). Preparation and Reactions of a Diazonium Salt.
  • Scribd. (n.d.). Phenol From Cumene. Retrieved from [Link]

  • Clark, J. (2016, April 15). some reactions of diazonium ions. Retrieved from [Link]

  • NPTEL. (n.d.). Figure 22.1 Flow sheet of Phenol production from Cumene.
  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. Retrieved from [Link]

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Validation & Comparative

"comparative analysis of synthetic routes to hydroxyalkylphenols"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydroxyalkylphenols—specifically 2-hydroxybenzyl alcohol (Saligenin) , 4-hydroxybenzyl alcohol , and 2-(4-hydroxyphenyl)ethanol (Tyrosol) —are critical pharmacophores and polymer intermediates. Historically, their synthesis has been plagued by poor regioselectivity (ortho vs. para) and competitive O-alkylation.

This guide objectively compares three dominant synthetic methodologies: Direct Hydroxyalkylation (Lederer-Manasse) , Reduction of Carbonyl Precursors , and Directed C-Alkylation . Our analysis reveals that while classic base-catalyzed condensation is economically attractive for crude mixtures, it fails to meet modern pharmaceutical purity standards. We present the Magnesium-Mediated (Casnati-Skattebøl) protocol as the superior route for ortho-isomers and Borohydride Reduction as the gold standard for para-isomers.

Strategic Route Selection

The choice of synthetic route is dictated primarily by the desired isomer and the tolerance for downstream purification.

Decision Matrix: Selecting the Optimal Pathway

RouteSelection Start Target Molecule Ortho Ortho-Isomer (Saligenin) Start->Ortho Para Para-Isomer (4-Hydroxybenzyl alcohol) Start->Para Chain Chain Extended (Tyrosol) Start->Chain OrthoMethod Mg-Mediated Formylation (Casnati-Skattebøl) Ortho->OrthoMethod High Selectivity (>95%) ParaMethod Reduction of 4-Hydroxybenzaldehyde Para->ParaMethod High Purity (>99%) ChainMethod Blocked Alkylation (2,6-di-tert-butylphenol route) Chain->ChainMethod Avoids O-Alkylation Result1 Crystalline Saligenin OrthoMethod->Result1 Yield: 80-90% Result2 Pure 4-HBA ParaMethod->Result2 Yield: 92-95% Result3 Tyrosol ChainMethod->Result3 Yield: ~60% (3 steps)

Figure 1: Decision tree for selecting synthetic routes based on target isomer and selectivity requirements.

Comparative Analysis of Methodologies

Route A: The Lederer-Manasse Reaction (Base-Catalyzed)
  • Mechanism: Electrophilic aromatic substitution of phenol with formaldehyde using NaOH or KOH.

  • Status: Obsolete for high-purity applications.

  • Critical Flaw: It produces a statistical mixture of ortho- and para- isomers, along with poly-substituted methylol phenols and diarylmethane byproducts. Separation requires tedious fractional crystallization or chromatography.

Route B: Magnesium-Mediated Ortho-Formylation (Recommended for Ortho)
  • Mechanism: The Casnati-Skattebøl reaction uses magnesium ions to form a coordinate complex between the phenoxide oxygen and the formaldehyde oxygen. This "chelation control" locks the transition state, directing the electrophile exclusively to the ortho position.

  • Selectivity: >95% ortho.[1][2]

  • Scalability: High. Used in multi-kilogram production.

Route C: Reduction of Hydroxybenzaldehydes (Recommended for Para)
  • Mechanism: Reduction of commercially available 4-hydroxybenzaldehyde using NaBH₄ or catalytic hydrogenation.

  • Advantage: Since the starting material is already isomerically pure, the product retains this purity.

  • Caveat: Care must be taken to avoid hydrogenolysis (cleaving the benzylic -OH) during catalytic hydrogenation.

Summary Data Table
FeatureBase Catalysis (Route A)Mg-Mediated (Route B)[3]Reduction (Route C)
Target Isomer Mixture (o/p ~ 1:1)Ortho (Saligenin)Para (4-HBA)
Yield 40–60% (combined)80–90% 92–95%
Regioselectivity PoorExcellent (>98:2) Perfect (100:0)
Atom Economy HighModerate (requires Mg/amine)Moderate (hydride waste)
Purification Difficult (Chromatography)Simple (Acid wash/Crystallization)Simple (Extraction)

Detailed Experimental Protocols

Protocol 1: Ortho-Selective Synthesis of Saligenin (Casnati-Skattebøl)

Objective: Synthesis of 2-hydroxybenzyl alcohol with >95% regioselectivity.

Reagents:

  • Phenol (1.0 eq)

  • Paraformaldehyde (2.0 eq)

  • MgCl₂ (anhydrous, 1.5 eq)

  • Triethylamine (Et₃N, 3.75 eq)

  • Solvent: Acetonitrile or THF (dry)

Step-by-Step Workflow:

  • Catalyst Formation: In a dry reactor under N₂ atmosphere, suspend anhydrous MgCl₂ (14.3 g, 150 mmol) in dry acetonitrile (200 mL). Add Et₃N (38 g, 375 mmol) dropwise. Stir for 15 minutes until a slight exotherm subsides.

  • Phenoxide Generation: Add Phenol (9.4 g, 100 mmol) to the mixture. The solution will turn slightly opaque as the magnesium phenoxide forms. Stir for 30 minutes at room temperature.

  • Formylation: Add Paraformaldehyde (6.0 g, 200 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (80°C) for 3–4 hours. Monitor by TLC (30% EtOAc/Hexane). The spot for phenol (Rf ~0.6) should disappear, replaced by the ortho product (Rf ~0.4).

  • Quench & Hydrolysis: Cool to room temperature. Pour the mixture into cold 5% HCl (300 mL) to break the magnesium complex and neutralize the amine.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude yellow oil typically crystallizes upon standing. Recrystallize from toluene/petroleum ether to yield white needles.

Why this works: The Mg²⁺ ion acts as a template, holding the formaldehyde and phenoxide in a rigid six-membered transition state that makes para attack geometrically impossible.

Protocol 2: Para-Selective Synthesis of 4-Hydroxybenzyl Alcohol

Objective: High-yield reduction of 4-hydroxybenzaldehyde without over-reduction.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • Sodium Borohydride (NaBH₄, 0.5–0.7 eq)

  • Solvent: Methanol/Water (9:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in Methanol (100 mL). Cool to 0°C in an ice bath.

  • Reduction: Slowly add NaBH₄ (1.9 g, 50 mmol) in small portions over 20 minutes. Note: Gas evolution (H₂) will occur.[1]

  • Completion: Remove ice bath and stir at room temperature for 45 minutes. TLC should show complete consumption of aldehyde.

  • Quench: Carefully add Acetone (5 mL) to quench excess hydride, followed by water (50 mL).

  • Workup: Neutralize to pH 6-7 with 1M HCl. (Do not acidify strongly, or polymerization may occur). Remove methanol under vacuum.

  • Isolation: Extract the aqueous residue with Ethyl Acetate. Dry and concentrate to yield a white solid.[4]

  • Yield: Expected yield is 92-95%. Purity is typically sufficient for use without recrystallization.[1]

Mechanistic Visualization

Mechanism of Mg-Mediated Ortho-Selectivity

The diagram below illustrates the coordination complex that enforces the ortho-selectivity, contrasting it with the random collision model of the base-catalyzed route.

Mechanism cluster_0 Classic Base Catalysis (Random) cluster_1 Mg-Mediated (Directed) Phenoxide Free Phenoxide ParaAttack Para-Attack (Sterically Favored) Phenoxide->ParaAttack Major OrthoAttack Ortho-Attack Phenoxide->OrthoAttack Minor MgComplex Mg-Phenoxide Complex (Rigid Geometry) TS Cyclic Transition State (Mg coordinates O & HCHO) MgComplex->TS HCHO binds Mg OrthoProduct Ortho-Salicyl Alcohol (Exclusive) TS->OrthoProduct Intramolecular Transfer

Figure 2: Mechanistic comparison showing how Magnesium chelation enforces ortho-substitution.

Advanced Topic: Synthesis of Tyrosol (Chain Extension)

Synthesizing Tyrosol (2-(4-hydroxyphenyl)ethanol) is significantly harder than benzyl alcohols because direct reaction of phenol with ethylene oxide yields the ether (phenoxyethanol) via O-alkylation.

The "Expert" Route: Blocked Alkylation To force C-alkylation at the para position, the ortho positions must be sterically blocked, and the phenolic oxygen protected (or hard/soft acid-base theory leveraged).

  • Starting Material: 2,6-di-tert-butylphenol.[5]

  • Step 1: Reaction with Ethylene Oxide using a base catalyst (e.g., KOH). The bulky t-butyl groups prevent ortho attack and sterically hinder the oxygen, promoting para-C-alkylation (though conditions must be harsh).

  • Step 2: De-alkylation. The t-butyl groups are removed using acid catalysis (retro-Friedel-Crafts) to reveal the final Tyrosol.

Note: For small scale, the reduction of 4-hydroxyphenylacetic acid (using LiAlH₄ or Borane) is preferred over this complex alkylation route.

References

  • Hansen, T. V., & Skattebøl, L. (2005). "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde". Organic Syntheses, 82, 64.

  • Aldred, R., Johnston, R., Levin, D., & Neilan, J. (1994). "Magnesium-mediated ortho-specific formylation and formaldoximation of phenols". Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831.

  • Casnati, G., et al. (1965). "New specific ortho-hydroxymethylation of phenols with alkylmagnesium halides". Tetrahedron Letters, 6(29), 243-245.
  • BenchChem Technical Support. (2025). "Optimizing 4-Hydroxybenzyl Alcohol Synthesis". BenchChem Application Notes.

  • Shamanaev, A., et al. (2015).[6] "p-Tyrosol: a new synthetic method and new types of pharmacological activity". Russian Chemical Bulletin, 64, 2210–2214.[6]

Sources

A Senior Application Scientist’s Guide to Understanding and Mitigating Cross-Reactivity of Tapentadol Metabolites, Including 3-(2-hydroxy-2-methylpropyl)phenol, in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tapentadol is a centrally acting analgesic with a dual mechanism of action, combining μ-opioid receptor agonism and norepinephrine reuptake inhibition within a single molecule.[1][2] This unique profile makes it effective for managing various types of pain.[3] As with many therapeutic drugs, monitoring patient compliance and detecting potential misuse are crucial aspects of clinical management, often accomplished through urine drug screening (UDS). Immunoassays are a common frontline tool for UDS due to their speed and ease of use.[4] However, the accuracy of these assays can be compromised by cross-reactivity, a phenomenon where the assay's antibodies bind to compounds structurally similar to the target analyte, leading to false-positive results.[5][6]

This guide provides an in-depth technical analysis of the cross-reactivity of tapentadol and its metabolites in immunoassays, with a specific focus on its hydroxylated metabolite, 3-(2-hydroxy-2-methylpropyl)phenol. We will explore the metabolic pathways of tapentadol, delve into the principles of immunoassay cross-reactivity, present case studies from the literature, and provide actionable experimental protocols for researchers, scientists, and drug development professionals to validate and troubleshoot their immunoassays.

The Analyte in Focus: Tapentadol and its Metabolic Fate

To understand the potential for cross-reactivity, it is essential to first understand the metabolic journey of tapentadol in the body. Tapentadol is extensively metabolized, with over 97% of the drug being altered before excretion.[3][7] The primary metabolic route is Phase II conjugation, specifically glucuronidation, which accounts for the majority of its elimination.[1][8] However, a smaller but significant portion undergoes Phase I oxidation via cytochrome P450 enzymes.[1]

The key metabolites of tapentadol include:

  • Tapentadol-O-glucuronide: The major, pharmacologically inactive metabolite.[1]

  • N-desmethyltapentadol (M2): A minor metabolite formed by CYP2C9 and CYP2C19.[1]

  • This compound (Hydroxy-tapentadol or M1): A minor metabolite resulting from oxidation by CYP2D6, CYP2B6, and CYP2C19.[1]

While the major metabolites are considered inactive, their presence in urine samples can be substantial, making them potential interferents in immunoassays designed to detect the parent drug.[1][9]

Tapentadol_Metabolism Tapentadol Tapentadol PhaseII Phase II Metabolism (Glucuronidation via UGTs) Tapentadol->PhaseII ~70% PhaseI Phase I Metabolism (Oxidation via CYPs) Tapentadol->PhaseI ~15% Glucuronide Tapentadol-O-glucuronide (Major Metabolite, Inactive) PhaseII->Glucuronide M1 This compound (M1, Hydroxy-tapentadol) PhaseI->M1 CYP2D6, CYP2B6, CYP2C19 M2 N-desmethyltapentadol (M2) PhaseI->M2 CYP2C9, CYP2C19

Caption: Metabolic pathway of Tapentadol.

The Challenge of Cross-Reactivity in Immunoassays

Immunoassays for small molecules like tapentadol are typically designed in a competitive format. In this setup, a known amount of labeled drug (conjugate) competes with the drug present in the sample (urine, blood, etc.) for a limited number of antibody binding sites. The amount of signal generated is inversely proportional to the concentration of the drug in the sample.

What is Cross-Reactivity?

Cross-reactivity occurs when the antibodies in the assay bind to molecules other than the intended target analyte.[5] This binding is a function of the structural similarity between the target and the interfering compound. If a metabolite or a co-administered drug is structurally similar to tapentadol, it may also bind to the assay's antibodies, leading to a signal that is not truly representative of the parent drug concentration. This can result in a false-positive screening result. It's important to note that cross-reactivity is not a fixed characteristic of an antibody but can be influenced by the specific assay conditions and reagent concentrations.[10]

Competitive_Immunoassay cluster_well Immunoassay Well cluster_sample Sample Ab Antibody Analyte Target Analyte (e.g., Tapentadol) Ab->Analyte Binds CrossReactant Cross-Reactant (e.g., Metabolite) Ab->CrossReactant Binds (Cross-reacts) LabeledAnalyte Labeled Analyte (Enzyme Conjugate) Ab->LabeledAnalyte Binds

Caption: Principle of competitive immunoassay.

Comparative Analysis of Immunoassay Cross-Reactivity

Case Study 1: Tapentadol Metabolites and Methadone Immunoassays

A significant issue highlighted in the literature is the cross-reactivity of tapentadol and its metabolites with certain methadone immunoassays.[8][9][11] One study found that patients prescribed tapentadol were producing false-positive results for methadone in urine screenings.[9][11] Subsequent experimental investigation confirmed that tapentadol and its major metabolites cross-react with the DRI® Methadone Enzyme Immunoassay.[8][9][11]

CompoundConcentration Yielding Positive Result (ng/mL)Percent Cross-Reactivity (%)
Tapentadol6,5002.2
Tapentadol Glucuronide25,0000.6
Tapentadol Sulfate3,0004.4
N-desmethyltapentadol20,0000.9
Data from Collins et al. (2012) using the DRI® Methadone Enzyme Immunoassay with a 130 ng/mL cutoff.[8][9][11]

These findings underscore the critical need for confirmatory testing by a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), whenever a positive immunoassay result is unexpected.[12] It is also important to note that different immunoassays may exhibit different cross-reactivity profiles; for instance, another study using the Syva EMIT II® immunoassay for methadone did not find false-positive results in patients taking therapeutic doses of tapentadol.[13]

Case Study 2: Tramadol Interference in Tapentadol Immunoassays

Tramadol, another analgesic, is structurally similar to tapentadol.[4] This structural resemblance has led to instances of cross-reactivity in some tapentadol immunoassays. One study identified that the Immunalysis Tapentadol 343 Urine Enzyme Immunoassay (EIA) was producing false-positive results for tapentadol in patients who were actually taking tramadol.[4][14] In response to this issue, the manufacturer developed a reformulated assay, the Immunalysis Tapentadol 343UR Urine HEIA kit, which demonstrated improved specificity and resolved the tramadol interference.[4][14] This case highlights the importance of ongoing post-market surveillance and assay optimization by manufacturers, as well as the need for laboratories to be aware of potential interferences from structurally related drugs.

Experimental Protocol for Assessing Cross-Reactivity of this compound

To definitively assess the cross-reactivity of this compound (M1) or any other compound in a tapentadol immunoassay, a systematic experimental approach is required. The following protocol outlines a standard procedure for determining percent cross-reactivity using a competitive ELISA format.

Step-by-Step Methodology
  • Reagent Preparation:

    • Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6): Prepare a solution for immobilizing the antigen to the microplate.

    • Wash Buffer (e.g., PBS with 0.05% Tween-20): Used for washing away unbound reagents.

    • Blocking Buffer (e.g., 1% BSA in PBS): To prevent non-specific binding.

    • Assay Buffer (e.g., PBS with 0.1% BSA): For diluting antibodies and standards.

    • Tapentadol Standard Curve: Prepare a series of dilutions of tapentadol in assay buffer (e.g., from 0.1 ng/mL to 1000 ng/mL).

    • Cross-Reactant Solutions: Prepare serial dilutions of this compound, N-desmethyltapentadol, and other potential interferents in assay buffer.

    • Primary Antibody Solution: Dilute the anti-tapentadol antibody to its optimal concentration in assay buffer.

    • Enzyme-Conjugated Secondary Antibody: Dilute as per the manufacturer's instructions.

    • Substrate Solution (e.g., TMB): Prepare according to the manufacturer's protocol.

    • Stop Solution (e.g., 2N H₂SO₄): To stop the enzymatic reaction.

  • Plate Coating:

    • Coat the wells of a 96-well microplate with a tapentadol-protein conjugate (coating antigen) diluted in coating buffer.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times.

    • Add the tapentadol standards or the cross-reactant solutions to the appropriate wells.

    • Immediately add the diluted primary anti-tapentadol antibody to all wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times.

    • Add the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate five times.

    • Add the substrate solution to each well and incubate in the dark until sufficient color develops.

    • Add the stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis
  • Generate Standard Curves: Plot the absorbance values against the log of the concentration for both tapentadol and the cross-reactant.

  • Determine IC50 Values: The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal. Determine the IC50 for both tapentadol and this compound from their respective dose-response curves.

  • Calculate Percent Cross-Reactivity: Use the following formula:

    • % Cross-Reactivity = (IC50 of Tapentadol / IC50 of Cross-Reactant) x 100

Cross_Reactivity_Workflow Start Start Prep Prepare Reagents (Standards, Antibodies, Buffers) Start->Prep Coat Coat Plate with Tapentadol Conjugate Prep->Coat Block Wash and Block Plate Coat->Block Compete Add Standards/Cross-Reactants and Primary Antibody Block->Compete Secondary Wash and Add Secondary Antibody Compete->Secondary Develop Wash and Add Substrate Secondary->Develop Read Stop Reaction and Read Absorbance Develop->Read Analyze Analyze Data (Calculate IC50 and % Cross-Reactivity) Read->Analyze End End Analyze->End

Caption: Workflow for assessing immunoassay cross-reactivity.

Best Practices for Researchers and Clinicians

  • Acknowledge Immunoassay Limitations: Immunoassays are excellent screening tools, but they are not infallible.[5][12] Be aware of the potential for cross-reactivity.

  • Prioritize Confirmatory Testing: For definitive identification and quantification, especially in clinical or forensic cases, positive immunoassay screens should be confirmed by a more specific method like LC-MS/MS.[6][12]

  • Consult Package Inserts: Always review the manufacturer's package insert for the specific immunoassay being used. This document should list known cross-reactants and their levels of reactivity.

  • Perform In-House Validation: If your laboratory frequently encounters specific drugs or metabolites, it is prudent to perform your own cross-reactivity studies to validate the performance of your chosen immunoassay with your specific patient population.

Conclusion

References

  • Terlinden, R., Kogel, B., Englberger, W., & Tzschentke, T. M. (2010). In vitro and in vivo characterization of tapentadol metabolites. Methods and findings in experimental and clinical pharmacology, 32(1), 31–38.
  • Vadivelu, N., Urman, R. D., & Ehrenfeld, J. M. (2011). Tapentadol hydrochloride: A novel analgesic. Journal of anaesthesiology, clinical pharmacology, 27(3), 393–397.
  • Wikipedia. (2024). Tapentadol.
  • Jain, R., & Kumar, S. (2024). Tapentadol: A Comprehensive Review of Its Role in Pain Management. Cureus, 16(2), e54637.
  • Biopanda Reagents Ltd. (n.d.). Tapentadol (TAP) Rapid Tests.
  • Collins, K. P., & McEvoy, D. (2012). Cross-Reactivity of Tapentadol Specimens with DRI Methadone Enzyme Immunoassay. Journal of analytical toxicology, 36(8), 582–587.
  • Reisfield, G. M., Salazar, E., & Bertholf, R. L. (2010). Immunoassay-Based Drug Tests Are Inadequately Sensitive for Medication Compliance Monitoring in Patients Treated for Chronic Pain. Pain physician, 13(2), 163–170.
  • Collins, K. P., & McEvoy, D. (2012). Cross-reactivity of tapentadol specimens with DRI methadone enzyme immunoassay. Journal of analytical toxicology, 36(8), 582–587.
  • Collins, K. P., & McEvoy, D. (2012). Cross-reactivity of tapentadol specimens with DRI methadone enzyme immunoassay. Journal of analytical toxicology, 36(8), 582–587.
  • Davis, K., & Johnson-Davis, K. L. (2025). Immunalysis tapentadol assay reformulation resolves tramadol interference. Journal of analytical toxicology, 49(5), 343–347.
  • Collins, K. P., & McEvoy, D. (2012). Cross-Reactivity of Tapentadol Specimens with DRI Methadone Enzyme Immunoassay. Journal of analytical toxicology, 36(8), 582–587.
  • Raffa, R. B., & Friderichs, E. (n.d.). Tramadol, Tapentadol and The Next Frontier. Guildford Advanced Courses.
  • Jannetto, P. J., & Langman, L. J. (2015). Does therapeutic use of tapentadol cause false-positive urine screens for methadone or opiates?. Clinical toxicology (Philadelphia, Pa.), 53(4), 307–308.
  • Davis, K., & Johnson-Davis, K. L. (2025). Immunalysis Tapentadol Assay Reformulation Resolves Tramadol Interference. PubMed.
  • Bicycle Health. (2023). How Long Does Tapentadol Stay in Your System?
  • Mayo Clinic Laboratories. (n.d.). TAPEN - Overview: Tapentadol and Metabolite, Random, Urine.
  • Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols.
  • ResearchGate. (2025). In vitro and in vivo characterization of tapentadol metabolites | Request PDF.
  • Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances.
  • Snyder, M. L., & Fantz, C. R. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical chemistry, 65(12), 1520–1528.
  • PubChem. (n.d.). 3-(2-Methylpropyl)phenol.
  • Hughey, J. J., & Krasowski, M. D. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Hughey Lab.
  • Kalinina, D., & Zherdev, A. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules (Basel, Switzerland), 26(14), 4310.
  • Center for Forensic Science Research & Education. (n.d.). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood.
  • Organic Syntheses. (n.d.).
  • ChemicalBook. (n.d.). 2-Hydroxy-2-methylpropiophenone synthesis.
  • International Journal of Scientific Development and Research. (2023). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)
  • Molbase. (n.d.). Synthesis of p-(2-[2-hydroxy-3-phenoxypropylamino]-ethoxy)phenol hydrochloride.
  • PubChem. (n.d.). 2-(3-Hydroxypropyl)phenol.
  • Watson International. (n.d.). 3-(2-hydroxy-2-propyl)phenol cas 7765-97-1.
  • Chemsrc. (2025). 3-Hydroxymethyl-2-methyl-phenol.
  • Sigma-Aldrich. (n.d.). Methyl (R)-(−)

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A Comparative Guide to Inter-Laboratory Validation of Phenol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and reproducible analysis of phenolic compounds is paramount. Phenols are a diverse group of chemical compounds found in a wide array of products, from pharmaceuticals to industrial wastewater.[1][2][3] Given their prevalence and potential impact on human health and the environment, the ability to reliably quantify phenols across different laboratories is a critical aspect of quality control and regulatory compliance.

This guide provides an in-depth comparison of the most common analytical methods for phenol analysis, with a focus on the principles of inter-laboratory validation. We will delve into the technical nuances of each method, offering insights into their strengths, weaknesses, and the practical considerations for achieving consistent results.

The Challenge of Inter-Laboratory Consistency

Inter-laboratory validation, also known as a round-robin or collaborative study, is the process of demonstrating that a specific analytical method is reproducible and reliable when performed by different analysts in different laboratories.[4][5][6] The primary goal is to establish the method's precision, both within a single laboratory (repeatability) and between laboratories (reproducibility).[6][7] Achieving this consistency is often challenging due to a variety of factors, including:

  • Instrumental variations: Differences in equipment, maintenance, and calibration.

  • Analyst technique: Variations in sample preparation, handling, and data interpretation.

  • Reagent and standard quality: Inconsistencies in the purity and preparation of chemical reagents and reference standards.

  • Environmental conditions: Fluctuations in laboratory temperature, humidity, and other environmental factors.

A robust analytical method, coupled with a well-designed validation protocol, is essential to overcome these challenges and ensure data integrity across multiple testing sites.

Comparative Overview of Analytical Methods

The three most widely employed techniques for the analysis of phenols are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method offers a unique set of capabilities and is suited to different analytical needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for separating and quantifying a wide range of phenolic compounds.[8][9][10][11] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it a popular choice for many pharmaceutical and environmental applications.[12]

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[12] The separated compounds are then detected by a detector, most commonly a UV-Vis or Diode Array Detector (DAD).[9][11]

Advantages:

  • High resolution and sensitivity.[9]

  • Suitable for a wide range of phenolic compounds without derivatization.[13]

  • Well-established and widely available instrumentation.[10]

Limitations:

  • Can be more time-consuming than spectrophotometric methods.[14]

  • Mobile phase consumption can be a significant operational cost.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that is often considered the gold standard for the identification and quantification of volatile and semi-volatile organic compounds, including many phenols.[12][15]

Principle: In GC, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (the mobile phase) carries the sample through the column, which is coated with a stationary phase. Separation is achieved based on the different boiling points and affinities of the compounds for the stationary phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both quantitative and structural information.[12]

Advantages:

  • Excellent sensitivity and selectivity, allowing for trace-level analysis.[15][16]

  • Provides definitive identification of compounds based on their mass spectra.[17]

  • Well-suited for complex matrices.[13]

Limitations:

  • Requires volatile or derivatized analytes.[17]

  • High temperatures can cause degradation of thermally labile compounds.[12]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, more rapid, and cost-effective method for the determination of total phenolic content.[18][19][20] It is often used as a screening tool or for routine quality control where high specificity is not required.[21]

Principle: This method is based on the reaction of phenols with a chromogenic reagent, most commonly the Folin-Ciocalteu reagent, to produce a colored complex.[21][22] The intensity of the color, which is proportional to the concentration of phenolic compounds, is measured using a spectrophotometer.[20][21]

Advantages:

  • Simple, rapid, and inexpensive.[18][19]

  • High throughput, suitable for analyzing a large number of samples.[23]

Limitations:

  • Lacks specificity and can be subject to interference from other reducing substances.[20][22]

  • Provides a measure of total phenolic content rather than individual compounds.[21][24]

Performance Data Comparison

The following table summarizes typical performance characteristics for the analysis of phenols using HPLC, GC-MS, and Spectrophotometry. These values are illustrative and can vary depending on the specific analyte, matrix, and experimental conditions.

Performance ParameterHPLC[8][9][10]GC-MS[15][25]Spectrophotometry[18][19][23]
Limit of Detection (LOD) 0.01 - 0.35 µg/mL<0.01 - 0.05 ng/L0.74 mg/L
Limit of Quantitation (LOQ) 0.03 - 1.07 µg/mL0.01 - 0.05 ng/L2.24 mg/L
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (Recovery %) 90 - 112%> 70%88 - 100%
Precision (RSD %) < 15%< 10%≤ 6.1%

Experimental Protocols

To ensure the validity and comparability of results in an inter-laboratory study, it is crucial to follow standardized and well-documented experimental protocols. Below are detailed, step-by-step methodologies for each of the discussed analytical techniques.

HPLC-DAD Protocol for Phenol Analysis

This protocol is a general guideline and may require optimization for specific applications.

  • Instrumentation: HPLC system equipped with a Diode Array Detector (DAD) and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ultrapure water

    • Phosphoric acid or other suitable acid for mobile phase pH adjustment.[26]

    • Certified reference standards of the target phenol(s).[27][28][29][30]

  • Mobile Phase Preparation: Prepare a suitable mobile phase, often a gradient of acidified water and acetonitrile or methanol.[9][11] For example, a gradient starting with a higher proportion of water and increasing the organic solvent over time.

  • Standard Preparation: Prepare a stock solution of the phenol standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • For liquid samples (e.g., water), acidification and solid-phase extraction (SPE) may be necessary to concentrate the analytes and remove interfering substances.[8]

    • For solid samples, an appropriate extraction procedure (e.g., solvent extraction) should be employed.

  • Chromatographic Conditions:

    • Flow rate: Typically 0.8 - 1.0 mL/min.[9]

    • Injection volume: 10 - 20 µL.[9]

    • Column temperature: 30°C.[9]

    • Detection wavelength: Set the DAD to monitor the absorbance at the maximum wavelength of the target phenol(s).[9]

  • Analysis: Inject the calibration standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the phenol in the samples by interpolating their peak areas on the calibration curve.

GC-MS Protocol for Phenol Analysis

This protocol is based on established EPA methods for the analysis of phenols in water.[31][32][33][34]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with a capillary column suitable for phenol analysis (e.g., DB-5ms).[32]

  • Reagents and Standards:

    • Methylene chloride or other suitable extraction solvent.[31]

    • Anhydrous sodium sulfate for drying extracts.[32]

    • Derivatizing agent (optional, e.g., BSTFA).

    • Certified reference standards of the target phenol(s).[27][28][29][30]

  • Sample Preparation:

    • Acidify the water sample to pH ≤ 2.[32]

    • Extract the sample with methylene chloride using a separatory funnel or solid-phase extraction (SPE).[31][32][33]

    • Dry the extract by passing it through anhydrous sodium sulfate.[32]

    • Concentrate the extract to a final volume of 1 mL.[32]

    • Derivatization (if necessary): For some phenols, derivatization may be required to improve their volatility and chromatographic performance.[17]

  • GC-MS Conditions:

    • Injector temperature: 250°C.

    • Oven temperature program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).[32]

    • Carrier gas: Helium at a constant flow rate.[32]

    • MS transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Mass scan range: 35 - 500 amu.

  • Analysis: Inject the prepared samples and calibration standards into the GC-MS system.

  • Quantification: Identify the target phenols based on their retention times and mass spectra. Quantify using the peak area of a characteristic ion and a calibration curve generated from the standards.

Spectrophotometric (Folin-Ciocalteu) Protocol for Total Phenolic Content

This protocol is a widely used method for determining the total phenolic content in various samples.[21][22]

  • Instrumentation: UV-Vis spectrophotometer.

  • Reagents and Standards:

    • Folin-Ciocalteu reagent.[21]

    • Sodium carbonate solution (e.g., 20% w/v).[21]

    • Gallic acid or other suitable phenol standard.

  • Standard Preparation: Prepare a stock solution of gallic acid in water. From the stock solution, prepare a series of calibration standards.

  • Sample Preparation:

    • Extract the phenolic compounds from the sample using a suitable solvent (e.g., methanol, ethanol, or acetone).

    • Dilute the extract if necessary to bring the concentration within the linear range of the assay.

  • Assay Procedure:

    • To a test tube, add a small volume of the sample or standard (e.g., 20 µL).[21]

    • Add distilled water (e.g., 1.58 mL).[21]

    • Add Folin-Ciocalteu reagent (e.g., 100 µL) and mix well.[21]

    • After a few minutes, add the sodium carbonate solution (e.g., 300 µL) and mix again.[21]

    • Incubate the mixture at room temperature in the dark for a specified time (e.g., 30 minutes at 40°C).[21]

  • Measurement: Measure the absorbance of the solutions at the appropriate wavelength (e.g., 765 nm) against a blank.[21]

  • Calculation: Construct a calibration curve by plotting the absorbance of the standards against their concentration. Determine the total phenolic content of the samples from the calibration curve and express the results as gallic acid equivalents (GAE).

Visualization of Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the key steps in each analytical workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction / SPE Sample->Extraction Injection Injection Extraction->Injection Standard Standard Preparation Standard->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection DAD Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-DAD experimental workflow for phenol analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Acidification Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Drying & Concentration Extraction->Drying Derivatization Derivatization (Optional) Drying->Derivatization Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC MassSpec Mass Spectra ID TIC->MassSpec Quantification Quantification MassSpec->Quantification

Caption: GC-MS experimental workflow for phenol analysis.

Spectro_Workflow cluster_prep Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement & Calculation Sample Sample Extraction Mix Mix Sample/Standard with Folin-Ciocalteu Reagent Sample->Mix Standard Standard Dilutions Standard->Mix Incubate Add Sodium Carbonate & Incubate Mix->Incubate Absorbance Measure Absorbance Incubate->Absorbance Curve Calibration Curve Absorbance->Curve Calculation Calculate Total Phenols Curve->Calculation

Caption: Spectrophotometric workflow for total phenolic content.

Conclusion: Selecting the Appropriate Method

The choice of analytical method for phenol analysis depends on a variety of factors, including the specific research question, the nature of the sample matrix, the required level of sensitivity and selectivity, and the available resources.

  • HPLC is an excellent choice for the routine quantification of a wide range of phenols, offering a good balance of sensitivity, selectivity, and cost.[13]

  • GC-MS is the preferred method for trace-level analysis and for applications where unambiguous identification of the analytes is critical.[13]

  • Spectrophotometry is a valuable tool for rapid screening and for applications where the total phenolic content is the primary parameter of interest.[14]

For inter-laboratory validation studies, it is essential to have a clearly defined and agreed-upon protocol, including detailed procedures for sample preparation, analysis, and data reporting. The use of certified reference materials is also highly recommended to ensure the accuracy and comparability of results between laboratories.[27][28][29][30] By carefully considering the strengths and limitations of each analytical technique and by adhering to rigorous validation principles, researchers can ensure the generation of high-quality, reproducible data for phenol analysis.

References

  • Validation of Spectrophotometric Methods for the Determination of Total Polyphenol and Total Flavonoid Content. (n.d.). ACS Omega.
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2026, February 16). LCGC International.
  • Phenol Standards. (n.d.). CymitQuimica.
  • Total Phenolics certified reference material. (n.d.). Sigma-Aldrich.
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  • Simple and rapid spectrophotometric method for phenol determination in aqueous media. (2019, January 24). ResearchGate.
  • Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. (2024, July 8). Food Science and Biotechnology.
  • A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 2,3,5-Trimethylphenol. (n.d.). Benchchem.
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  • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/. (n.d.). EPA.
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  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (2013, March 13). MDPI.
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  • Analysis of red wine phenolics: Comparison of HPLC and spectrophotometric methods. (2015, April 30). VITIS - Journal of Grapevine Research.
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Safety Operating Guide

A Strategic Guide to Personal Protective Equipment for Handling 3-(2-Hydroxy-2-methylpropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Phenol and its derivatives are known for their potential to cause severe skin burns, eye damage, and systemic toxicity upon absorption.[1][2][3] The anesthetic effect of phenol can be deceptive, as it may not cause immediate pain upon contact, leading to a false sense of security while the chemical is being absorbed.[1] Therefore, a robust PPE strategy is the first line of defense in mitigating these risks.

Core Principles of Chemical Safety: The "ALARA" and "Hierarchy of Controls" Concepts

Before delving into specific PPE recommendations, it is crucial to ground our safety philosophy in two fundamental principles: "As Low As Reasonably Achievable" (ALARA) and the Hierarchy of Controls. ALARA, a principle borrowed from radiation safety, dictates that our exposure to any hazardous substance should be kept to the absolute minimum. The Hierarchy of Controls prioritizes the most effective measures for risk reduction. For chemical handling, this hierarchy is as follows:

  • Elimination/Substitution: The most effective control is to eliminate the hazardous substance or substitute it with a less hazardous alternative.

  • Engineering Controls: If elimination or substitution is not feasible, the next most effective measure is to implement engineering controls. This includes working in a certified chemical fume hood to minimize inhalation exposure.[1][2][4] An emergency eyewash station and safety shower must be accessible within 10 seconds of travel time from where the compound is used.[1][2]

  • Administrative Controls: These are work practices and procedures that reduce exposure, such as minimizing the quantities of the chemical used and never working alone.[1]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with, not as a replacement for, the higher-level controls.

This guide focuses on the critical role of PPE, assuming that all necessary engineering and administrative controls are already in place.

I. Understanding the Hazard: Why Phenolic Compounds Demand Respect

Substituted phenols, like 3-(2-Hydroxy-2-methylpropyl)phenol, are organic compounds that can be readily absorbed through the skin, leading to both local and systemic toxic effects.[1] Repeated or prolonged exposure can have adverse effects on the central nervous system, liver, and kidneys.[2] The primary routes of exposure in a laboratory setting are dermal (skin) contact, ocular (eye) contact, and inhalation of vapors, especially if the compound is heated.

II. A Multi-Layered Defense: Selecting the Right PPE

The selection of appropriate PPE is a critical step that requires a thorough understanding of the potential hazards and the specific procedures being performed. The following sections provide detailed guidance on the selection of gloves, eye and face protection, protective clothing, and, where necessary, respiratory protection.

Hand Protection: The Critical Barrier

Gloves are arguably the most critical piece of PPE when handling phenolic compounds due to the high risk of dermal absorption. Not all gloves are created equal, and the choice of material is paramount.

  • Recommended Glove Materials: For handling phenol and its derivatives, neoprene, butyl rubber, or Viton® gloves are recommended for their high resistance to this class of chemicals.[5][6][7]

  • Double Gloving: A common and highly recommended practice is to wear two pairs of gloves. An inner, lighter-weight nitrile glove can provide a base layer of protection, while a thicker, more resistant outer glove (such as neoprene or butyl rubber) provides the primary chemical barrier.[2] This approach also allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

  • Glove Inspection and Replacement: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before each use. Gloves should be changed frequently, and immediately if contamination is suspected.[2][8]

Table 1: Glove Selection Guide for Handling this compound

Task Recommended Glove Combination Rationale
Incidental Contact (e.g., handling sealed containers, dilute solutions <10%) Double nitrile gloves (8mil)Provides good splash protection for low-risk scenarios.[2]
Direct Handling (e.g., weighing, preparing solutions, performing reactions) Inner nitrile glove with outer neoprene or butyl rubber glovesOffers a robust chemical barrier against direct and prolonged contact.[2][6]
Cleaning Spills Heavy-duty neoprene or butyl rubber glovesEnsures maximum protection during cleanup of potentially large quantities of the chemical.
Eye and Face Protection: Shielding Your Vision

The eyes are particularly vulnerable to chemical splashes, which can cause severe and irreversible damage.[1][2]

  • Safety Glasses: At a minimum, ANSI-rated safety glasses with side shields must be worn for all laboratory work.[2][9]

  • Chemical Splash Goggles: When there is a higher risk of splashes, such as when transferring liquids or working with larger volumes, chemical splash goggles that form a seal around the eyes are required.[9]

  • Face Shield: For procedures with a significant splash or spray potential, a face shield should be worn in addition to safety glasses or goggles.[9][10] A face shield provides an extra layer of protection for the entire face.

Protective Clothing: Covering All Bases

Protective clothing is essential to prevent skin contact on areas other than the hands.

  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned should be worn at all times.[2][9]

  • Full-Length Pants and Closed-Toe Shoes: Long pants and closed-toe shoes are mandatory in any laboratory where hazardous chemicals are handled.[2][9]

  • Chemical-Resistant Apron: For tasks with a high splash potential, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[2]

Respiratory Protection: When Engineering Controls Are Not Enough

In most laboratory settings, working with this compound in a certified chemical fume hood will provide adequate respiratory protection. However, in situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, respiratory protection may be necessary.

  • Respirator Selection: The selection of a respirator should be based on a formal risk assessment. For phenolic compounds, a NIOSH-approved air-purifying respirator with organic vapor cartridges is typically recommended.[11][12] In situations with high concentrations, a supplied-air respirator may be required.[13][14]

  • Fit Testing and Training: It is an OSHA requirement that any individual required to wear a respirator undergo a medical evaluation, formal training, and an annual fit test to ensure a proper seal.[15]

III. Operational and Disposal Plans: A Step-by-Step Approach

A well-defined plan for the use and disposal of PPE is crucial for maintaining a safe laboratory environment.

Donning and Doffing PPE: A Deliberate Process

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Inner Gloves

  • Outer Gloves

  • Eye and Face Protection

  • Respirator (if required)

Doffing Sequence:

  • Outer Gloves (peel off without touching the outside)

  • Lab Coat (peel off from the shoulders, turning it inside out)

  • Face Shield

  • Goggles

  • Respirator

  • Inner Gloves (peel off without touching the outside)

  • Wash hands thoroughly with soap and water.

Disposal of Contaminated PPE

All disposable PPE that has come into contact with this compound should be considered hazardous waste and disposed of accordingly.[3][8]

  • Contaminated gloves, disposable lab coats, and other disposable items should be placed in a designated, sealed hazardous waste container.

  • Reusable PPE, such as face shields and respirators, should be decontaminated according to the manufacturer's instructions before being stored.

IV. Emergency Procedures: Being Prepared for the Unexpected

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Exposure: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[1][10] Seek immediate medical attention. Some protocols for phenol exposure recommend wiping the affected area with polyethylene glycol (PEG) 300 or 400.[1]

  • Eye Exposure: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air and seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]

V. Conclusion: A Culture of Safety

The safe handling of this compound, and indeed all laboratory chemicals, is not just about following a set of rules. It is about fostering a culture of safety where every individual is empowered with the knowledge and tools to protect themselves and their colleagues. By understanding the hazards, diligently selecting and using the appropriate PPE, and being prepared for emergencies, we can ensure that our pursuit of scientific discovery is conducted in the safest possible manner.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_post Post-Procedure Start Start: Plan to handle This compound AssessTask Assess the task: - Scale of work - Potential for splashes or aerosols - Heating involved? Start->AssessTask EngineeringControls Work in a certified chemical fume hood? AssessTask->EngineeringControls HandProtection Select Hand Protection: - Incidental contact: Double nitrile - Direct handling: Nitrile inner, Neoprene/Butyl outer EngineeringControls->HandProtection Yes NoHood Do not proceed. Consult with EHS. EngineeringControls->NoHood No EyeProtection Select Eye/Face Protection: - Minimum: Safety glasses with side shields - Splash risk: Chemical goggles - High splash risk: Goggles + Face shield HandProtection->EyeProtection ProtectiveClothing Select Protective Clothing: - Lab coat - Long pants, closed-toe shoes - High splash risk: Chemical-resistant apron EyeProtection->ProtectiveClothing RespiratoryProtection Respiratory Protection Needed? (e.g., large spill, inadequate ventilation) ProtectiveClothing->RespiratoryProtection SelectRespirator Select NIOSH-approved respirator with organic vapor cartridges. Fit testing and training required. RespiratoryProtection->SelectRespirator Yes Proceed Proceed with experiment RespiratoryProtection->Proceed No SelectRespirator->Proceed Doffing Follow proper doffing procedure Proceed->Doffing Disposal Dispose of contaminated PPE as hazardous waste Doffing->Disposal Handwashing Wash hands thoroughly Disposal->Handwashing

Caption: A workflow diagram for PPE selection when handling this compound.

References

  • Vertex AI Search. (n.d.). Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions.
  • Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure.
  • Phenol Acetone Sector Group. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL.
  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library.
  • MJ Hughes Construction. (n.d.). OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals.
  • MSC Industrial Supply. (2019, July 18). OSHA PPE Levels: Workplace Chemical Exposure Protection.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • New Jersey Department of Health. (2015, August). Phenol - Hazardous Substance Fact Sheet.
  • International Enviroguard. (2019, April 3). OSHA & EPA Chemical Protective Clothing Guidelines.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phenol.
  • National Institutes of Health. (2017, February 27). Phenol | C6H5OH | CID 996. PubChem.
  • Fisher Scientific. (2015, June 17). Safety Data Sheet.
  • INEOS Group. (n.d.). SAFETY DATA SHEET Phenol Solution SECTION 1.
  • CPAchem. (2024, January 12). Safety data sheet.
  • University of California, Los Angeles. (n.d.). Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol.
  • Durham Tech. (n.d.). SAFETY DATA SHEET.
  • PENTA. (2024, April 29). Phenol - SAFETY DATA SHEET.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Phenol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.